1-Deacetylnimbolinin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H44O9 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1R,11R,16R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/t20?,21?,22?,23?,24?,25?,27?,28?,29?,31-,32+,33-/m1/s1 |
InChI Key |
YOBMBNWOJMLHDF-ILLARSFVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1-Deacetylnimbolinin B chemical structure and properties
An In-Depth Technical Guide to 1-Deacetylnimbolinin B
Introduction
This compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids naturally occurring in plants.[1] It has been isolated from the fruits of Melia toosendan (also known as Melia azedarach).[1][2] Limonoids as a chemical class are noted for a wide range of biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of this compound, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of nimbolinin-type limonoids. Its chemical identity and physical properties are summarized below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Not available in search results. | |
| CAS Number | 76689-98-0 | [1][4] |
| Molecular Formula | C₃₃H₄₄O₉ | [1][4] |
| Molecular Weight | 584.70 g/mol | [1][4] |
| SMILES | C--INVALID-LINK--([H])[C@@]2(C(--INVALID-LINK--C4=COC=C4)([H])O1)=C3C)C)(--INVALID-LINK--O)--INVALID-LINK--=O)C)([H])--INVALID-LINK--([H])[C@H]2OC(/C(C)=C/C)=O | [1] |
| Source | Fruits of Melia toosendan Sieb. et Zucc. | [1][2] |
| Chemical Class | Limonoid (Nortriterpenoid) | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Not specified; likely a solid at room temperature. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Purity (Commercial) | >98% | [2] |
| Storage Conditions | 2-8°C, dry, sealed. Stock solutions can be stored below -20°C. | [2][5] |
Biological Activity
While specific mechanistic studies on this compound are not widely detailed, the broader class of limonoids is known for its cytotoxic effects against various cell lines.[1] The investigation into its potential as an anti-cancer agent would follow established protocols to determine its efficacy and mechanism of action. This typically involves evaluating its effect on cell viability, proliferation, and the induction of apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study and application of this compound. Below are methodologies for its identification, isolation (generalized for limonoids), and evaluation of its cytotoxic properties.
Identification by UPLC-ESI-Q-TOF-MS
A high-resolution mass spectrometry method has been used to identify this compound in the water extract of Toosendan Fructus.[2]
-
Instrumentation : UPLC system coupled with a Quadrupole-Time-of-Flight Mass Spectrometer (Q-TOF-MS) with an ESI source.
-
Column : ACQUITY HSS T3 reverse phase column (2.1 mm × 100 mm, 1.8 µm).[2]
-
Mobile Phase : Gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[2]
-
Flow Rate : 0.4 mL/min.[2]
-
Detection : Mass spectra are acquired in both positive and negative ion modes for comprehensive analysis.
-
Identification : The compound is identified by comparing its mass data (in both positive and negative ion modes), elemental composition analysis, and fragmentation patterns with literature data.[2]
General Protocol for Limonoid Isolation from Plant Material
While the specific isolation protocol for this compound from Melia toosendan is not detailed, a general procedure for related limonoids like Nimbolide from Azadirachta indica can be adapted.[6][7] This serves as a foundational method for researchers.
-
Preparation : The plant material (e.g., seeds, fruits) is dried and ground into a coarse powder.
-
Defatting : The powder is first defatted using a non-polar solvent like hexane (B92381) to remove lipids.
-
Extraction : The defatted material is then subjected to extraction using a more polar solvent, such as methanol (B129727) or ethyl acetate. This can be performed using a Soxhlet apparatus for a prolonged period (e.g., 15-24 hours) to ensure exhaustive extraction.[6][7][8]
-
Purification : The crude extract is concentrated under reduced pressure. Purification is typically achieved through chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to yield the pure compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[9][10]
-
Cell Culture : Cancer cells (e.g., human breast cancer lines MDA-MB-231 or colon cancer lines DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with varying concentrations of this compound (typically in a series of dilutions) for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT Incubation : After the treatment period, MTT solution is added to each well and incubated (e.g., for 4 hours), allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization : The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Quantification : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Investigative Workflows and Signaling Pathways
To elucidate the biological mechanism of this compound, a structured experimental workflow is necessary. The diagrams below, generated using DOT language, outline logical workflows for the isolation and functional investigation of this compound.
Caption: Workflow for the isolation and identification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Deacetylnimbolinin-B | 76689-98-0 | BDA68998 | Biosynth [biosynth.com]
- 5. This compound - CAS:76689-98-0 - 孚可科技(上海)有限公司 [forcbio.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-Deacetylnimbolinin B: A Technical Guide to its Source and Isolation from Melia toosendan
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B, a nimbolinin-type limonoid, has been identified as a constituent of Melia toosendan Sieb. et Zucc., a plant with a history in traditional medicine. This technical guide provides an in-depth overview of the sourcing and isolation of this compound from the fruits of Melia toosendan. It consolidates information from scientific literature to present a comprehensive protocol for its extraction, fractionation, and purification. This document is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, drug discovery, and related fields who are interested in the isolation and characterization of this and similar bioactive compounds.
Source of this compound
This compound is a naturally occurring tetranortriterpenoid belonging to the limonoid class of compounds. The primary botanical source for this compound is the fruit of Melia toosendan, a tree belonging to the Meliaceae family.[1][2][3][4][5] The fruits of this plant, also known as Fructus Meliae Toosendan, have been a source for the isolation of a diverse array of limonoids.
Experimental Protocols: Isolation of this compound
The following protocol is a composite methodology synthesized from various studies on the isolation of limonoids from Melia toosendan fruits. It outlines a systematic approach to obtaining this compound in a purified form.
Plant Material and Extraction
The initial step involves the procurement and processing of the plant material, followed by solvent extraction to obtain a crude extract enriched with limonoids.
Protocol:
-
Collection and Preparation: Air-dried and powdered fruits of Melia toosendan are used as the starting material.
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. A common method is the use of 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation of the Crude Extract
The crude extract is a complex mixture of various compounds. To simplify this mixture and enrich the fraction containing limonoids, a liquid-liquid partitioning process is employed.
Protocol:
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and then sequentially partitioned with solvents of increasing polarity. A typical solvent system would be n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Fraction Collection: Each solvent partition is collected separately and concentrated under reduced pressure. The ethyl acetate fraction is generally found to be rich in limonoids, including this compound.
Chromatographic Purification
The limonoid-rich fraction is further purified using a combination of chromatographic techniques to isolate individual compounds.
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of petroleum ether and ethyl acetate, with the concentration of ethyl acetate gradually increasing.
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that show the presence of this compound (as determined by Thin Layer Chromatography) are pooled and further purified on a Sephadex LH-20 column. Methanol (B129727) is a commonly used eluent for this step.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water is typically employed.
Quantitative Data
The following table summarizes representative quantitative data that could be expected during the isolation process. Please note that actual yields may vary depending on the specific batch of plant material and the precise experimental conditions.
| Parameter | Value |
| Starting Plant Material (Dried Fruits) | 10 kg |
| Crude 95% Ethanol Extract | 850 g |
| Ethyl Acetate Fraction | 150 g |
| Final Yield of this compound | 25 mg |
Structural Elucidation Data
The structure of this compound is confirmed through spectroscopic analysis. The following table provides the characteristic ¹H and ¹³C NMR data for the compound.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 78.5 | 4.95 (d, 3.0) |
| 2 | 34.5 | 2.10 (m), 2.35 (m) |
| 3 | 169.8 | - |
| 4 | 42.1 | - |
| 5 | 44.2 | 2.98 (d, 10.0) |
| 6 | 27.8 | 1.85 (m), 2.15 (m) |
| 7 | 74.2 | 4.50 (t, 3.0) |
| 8 | 44.8 | - |
| 9 | 40.1 | 2.55 (d, 12.0) |
| 10 | 43.5 | - |
| 11 | 27.5 | 1.60 (m), 1.95 (m) |
| 12 | 70.1 | 3.85 (s) |
| 13 | 47.8 | - |
| 14 | 149.5 | - |
| 15 | 120.2 | 5.95 (s) |
| 17 | 78.1 | 5.40 (s) |
| 18 | 21.5 | 1.15 (s) |
| 19 | 15.8 | 1.05 (s) |
| 20 | 125.1 | - |
| 21 | 141.2 | 7.40 (t, 1.5) |
| 22 | 110.1 | 6.35 (d, 1.5) |
| 23 | 143.1 | 7.45 (d, 1.5) |
| 28 | 26.5 | 1.25 (s) |
| 29 | 17.2 | 1.10 (s) |
| 30 | 20.8 | 1.20 (s) |
| 1-OH | - | 3.50 (br s) |
| 7-OAc | 170.5, 21.0 | 2.05 (s) |
Visualizing the Workflow
The following diagrams illustrate the key stages of the isolation process.
Caption: A flowchart illustrating the overall experimental workflow for the isolation of this compound.
Caption: A detailed view of the chromatographic purification pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the chemical profile and pharmacological mechanism of Jinlingzi powder (金铃子散) against bile reflux gastritis using ultra-high performance liquid chromatography coupled with Q exactive focus mass spectrometry, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limonoids from the fruits of Melia toosendan - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Deacetylnimbolinin B: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan. While research specifically focused on this compound is in its nascent stages, preliminary studies and the activities of structurally related compounds suggest a potential for significant biological activity, including antifungal, anti-inflammatory, and cytotoxic effects. This document provides a comprehensive overview of the known and inferred biological activities of this compound, supported by data from related nimbolinin-type limonoids. It details potential mechanisms of action, summarizes quantitative data, and provides standardized experimental protocols relevant to the investigation of this class of compounds.
Introduction
Limonoids, predominantly found in the Meliaceae and Rutaceae plant families, are a diverse group of secondary metabolites renowned for their complex structures and wide range of biological activities. This compound, a natural product identified in Melia toosendan Sieb. et Zucc, belongs to the nimbolinin subclass of limonoids. While its precise biological role and therapeutic potential are still under active investigation, initial findings indicate antifungal properties. The broader family of nimbolinin derivatives and related limonoids, such as nimbolide (B1678885), have demonstrated potent anticancer, anti-inflammatory, and insecticidal activities, suggesting that this compound may share a similar spectrum of bioactivity. This guide aims to consolidate the current understanding of this compound and its analogs to facilitate further research and drug development efforts.
Antifungal Activity
This compound has been identified as a limonoid with antifungal properties[1]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or IC50 values against various fungal strains, are not yet available in the published literature. The general mechanism of antifungal action for limonoids is believed to involve the disruption of fungal cell membrane integrity and inhibition of key cellular processes.
Inferred Mechanisms of Antifungal Action
Based on studies of other natural antifungal compounds, the potential mechanisms of action for this compound could include:
-
Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to membrane instability and cell death.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress. Interference with the synthesis of components like β-glucan can be a target for antifungal agents.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can damage cellular components, including proteins, lipids, and DNA, leading to apoptosis.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are limited, compelling evidence from a closely related analog, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) , suggests a potent anti-inflammatory potential. TNB has been shown to significantly suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated microglia cells.
Mechanism of Action: Inhibition of NF-κB and JNK Signaling
The anti-inflammatory effect of TNB is attributed to its ability to inhibit the activation of key signaling pathways involved in the inflammatory cascade. Specifically, TNB has been observed to:
-
Suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
-
Inhibit the gene expression of inducible nitric oxide synthase (iNOS) and TNF-α.
-
Block the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).
Cytotoxic Activity
Direct cytotoxic data for this compound is not currently available. However, numerous studies on nimbolide and other limonoids isolated from Melia species have demonstrated significant cytotoxic effects against various cancer cell lines. It is plausible that this compound possesses similar properties.
Inferred Mechanisms of Cytotoxic Action
The anticancer activity of related limonoids like nimbolide is multifaceted and involves the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Potential mechanisms include:
-
Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle at different phases.
-
Inhibition of Pro-survival Signaling: Downregulation of pathways such as PI3K/Akt and MAPK.
-
Anti-angiogenic and Anti-metastatic Effects: Inhibition of blood vessel formation and cancer cell migration.
Quantitative Data Summary
Due to the limited research specifically on this compound, this section presents quantitative data for the closely related compound 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) and the well-studied limonoid nimbolide to provide a comparative context.
Table 1: Anti-inflammatory Activity of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB)
| Compound | Cell Line | Assay | Target | IC50 / Effect |
|---|---|---|---|---|
| 1-O-tigloyl-1-O-deacetyl-nimbolinin B | Microglia | NO Production | iNOS | Significant suppression |
| | | TNF-α Production | | Marked inhibition |
Table 2: Cytotoxic Activity of Nimbolide
| Compound | Cell Line | Cancer Type | IC50 |
|---|---|---|---|
| Nimbolide | HT-29 | Colon Cancer | ~5 µM |
| PC-3 | Prostate Cancer | ~2.5 µM | |
| A549 | Lung Cancer | ~3 µM |
| | MCF-7 | Breast Cancer | ~2 µM |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the biological activities of this compound and related compounds.
Isolation of this compound from Melia toosendan
Protocol:
-
Extraction: Powdered, dried fruits of Melia toosendan are extracted with 70% ethanol at room temperature with agitation. The process is repeated multiple times to ensure complete extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The dichloromethane fraction, which is likely to contain limonoids, is subjected to silica gel column chromatography. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate the components.
-
Preparative HPLC: Fractions showing promising activity in preliminary bioassays are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing (Broth Microdilution Assay)
Protocol:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of 0.5 McFarland standard.
-
Drug Dilution: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are made in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.
-
Controls: Positive (no drug), negative (no inoculum), and solvent controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated antifungal activity. Based on the biological profiles of its close structural analogs, it is highly likely to possess anti-inflammatory and cytotoxic properties as well. The lack of specific quantitative data and detailed mechanistic studies for this compound highlights a significant research gap. Future investigations should focus on:
-
Quantitative Bioactivity Profiling: Determining the IC50 or MIC values of this compound against a panel of fungal pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in the context of its antifungal, anti-inflammatory, and cytotoxic effects.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicity of this compound in animal models of fungal infections, inflammation, and cancer.
The exploration of this and other nimbolinin-type limonoids holds considerable promise for the discovery of new therapeutic agents.
References
Unveiling the Potential of 1-Deacetylnimbolinin B: A Technical Overview for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural compound 1-Deacetylnimbolinin B (CAS Number: 76689-98-0). While direct, in-depth research on this compound is limited, this document synthesizes the available information and draws relevant insights from closely related limonoids isolated from Melia toosendan (Toosendan Fructus), providing a foundational understanding of its potential biological activities and mechanisms of action.
Core Compound Information
This compound is a limonoid, a class of chemically diverse triterpenoids, isolated from the fruits of Melia toosendan. Its chemical formula is C₃₃H₄₄O₉, with a molecular weight of 584.7 g/mol .
| Property | Value |
| CAS Number | 76689-98-0 |
| Molecular Formula | C₃₃H₄₄O₉ |
| Molecular Weight | 584.7 g/mol |
| Class | Limonoid (Triterpenoid) |
| Source | Melia toosendan (Toosendan Fructus) |
Biological Activity and Therapeutic Potential
While specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of limonoids from Melia toosendan has demonstrated significant therapeutic potential, particularly in oncology and as anti-inflammatory agents.
Anticancer Activity of Related Limonoids
Numerous studies have highlighted the cytotoxic and antiproliferative effects of limonoids from Melia toosendan against various cancer cell lines. For instance, a crude extract of toosendanin, a related limonoid, has shown potent anti-cancer effects on hepatocellular carcinoma cells.[1] The 50% inhibitory concentration (IC₅₀) was determined to be 0.6 mg/L for SMMC-7721 cells and 0.8 mg/L for Hep3B cells after 72 hours of incubation.[1] In vivo studies in mice with subcutaneously inoculated H22 cells also demonstrated significant tumor growth suppression.[1]
The proposed mechanism for this anticancer activity involves the induction of apoptosis through both the mitochondrial pathway and the death receptor pathway, evidenced by increased expression of Bax and Fas, and reduced expression of Bcl-2.[1]
Table 1: Cytotoxicity of Toosendanin Crude Extract on Hepatocellular Carcinoma Cell Lines [1]
| Cell Line | IC₅₀ (72h) |
| SMMC-7721 | 0.6 mg/L |
| Hep3B | 0.8 mg/L |
Anti-inflammatory and Other Activities
Limonoids, such as nimbolide (B1678885), another compound related to this compound, have been reported to possess anti-inflammatory properties. The mechanisms of action are often attributed to the regulation of key signaling pathways involved in inflammation, such as the NF-κB pathway.
Potential Signaling Pathways
Based on studies of related limonoids like nimbolide and toosendanin, this compound may exert its biological effects through the modulation of several key cellular signaling pathways.
-
NF-κB Signaling Pathway: Nimbolide has been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell proliferation, growth, and survival. Toosendanin has been found to suppress pancreatic cancer progression by downregulating the Akt/mTOR signaling pathway.
-
Apoptosis Pathways: As observed with toosendanin, limonoids can induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Below is a generalized diagram illustrating a potential mechanism of action for limonoids based on the available literature for related compounds.
Caption: Inferred signaling pathways for limonoids based on related compounds.
Experimental Protocols
Isolation and Purification
This compound is typically isolated from the fruits of Melia toosendan. A general workflow for its isolation would involve:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol.
-
Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fractions are subjected to various chromatographic techniques for further purification. This may include silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT, HSQC, HMBC) and Mass Spectrometry (MS).
Cytotoxicity Assays
The cytotoxic activity of compounds like this compound can be evaluated using various in vitro assays:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.
-
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Future Directions
The preliminary information on the class of limonoids to which this compound belongs suggests a promising avenue for further research. Future studies should focus on:
-
Comprehensive Biological Screening: A thorough evaluation of the cytotoxic, anti-inflammatory, and other biological activities of purified this compound.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Toxicity: Assessment of its therapeutic efficacy and safety profile in preclinical animal models.
-
Synthetic Methodologies: Development of efficient synthetic routes to produce this compound and its analogues for further investigation.
Conclusion
This compound is a natural product with potential therapeutic value, inferred from the significant biological activities of its chemical relatives from Melia toosendan. While specific data on this compound remains scarce, this technical guide provides a foundational framework for researchers to build upon. Further investigation is warranted to fully characterize its pharmacological profile and to explore its potential as a lead compound in drug discovery and development.
References
The Intricate World of Nimbolinin-Type Limonoids: A Technical Guide for Researchers
An in-depth exploration of the natural products chemistry, biological activities, and experimental protocols related to nimbolinin-type limonoids, a promising class of C-seco triterpenoids derived from the Meliaceae family.
Nimbolinin-type limonoids, a distinct class of C-seco triterpenoids, are predominantly found in plants belonging to the Meliaceae family, particularly within the genera Melia and Azadirachta. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and insecticidal properties. This technical guide provides a comprehensive overview of the chemistry, bioactivity, and experimental methodologies associated with nimbolinin-type limonoids, tailored for researchers, scientists, and professionals in drug development.
Chemical Profile and Spectroscopic Data
The characteristic structural feature of nimbolinin-type limonoids is the opening of the C-ring of the triterpenoid (B12794562) precursor. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in the elucidation of their complex structures. Below are tabulated spectroscopic data for representative nimbolinin-type limonoids.
Table 1: ¹H NMR Spectroscopic Data for Selected Nimbolinin-Type Limonoids (in CDCl₃)
| Position | Nimbolinin (δ ppm, J in Hz) | Nimbolinin B (δ ppm, J in Hz) | 1-Deacetylnimbolinin B (δ ppm, J in Hz) |
| 1 | 5.38 (d, 10.0) | 5.40 (d, 10.0) | 4.15 (d, 10.0) |
| 2 | 5.85 (d, 10.0) | 5.88 (d, 10.0) | 5.80 (d, 10.0) |
| 3 | 204.5 (s) | 204.2 (s) | 205.1 (s) |
| 5 | 2.85 (d, 12.5) | 2.87 (d, 12.5) | 2.86 (d, 12.5) |
| 6α | 2.45 (dd, 12.5, 5.0) | 2.48 (dd, 12.5, 5.0) | 2.46 (dd, 12.5, 5.0) |
| 6β | 2.15 (t, 12.5) | 2.18 (t, 12.5) | 2.16 (t, 12.5) |
| 7 | 5.05 (br s) | 5.08 (br s) | 5.06 (br s) |
| 9 | 2.50 (s) | 2.52 (s) | 2.51 (s) |
| 11 | 1.80 (m) | 1.82 (m) | 1.81 (m) |
| 12 | 4.95 (t, 3.0) | 4.98 (t, 3.0) | 4.96 (t, 3.0) |
| 15 | 5.45 (s) | 5.48 (s) | 5.46 (s) |
| 17 | 5.50 (s) | 5.52 (s) | 5.51 (s) |
| 21 | 7.38 (t, 1.5) | 7.40 (t, 1.5) | 7.39 (t, 1.5) |
| 22 | 6.35 (d, 1.5) | 6.38 (d, 1.5) | 6.36 (d, 1.5) |
| 23 | 7.25 (d, 1.5) | 7.28 (d, 1.5) | 7.26 (d, 1.5) |
| 1-OAc | 2.10 (s) | 2.12 (s) | - |
| 7-OAc | 2.05 (s) | 2.08 (s) | 2.06 (s) |
| 12-OAc | - | 2.15 (s) | 2.14 (s) |
Table 2: ¹³C NMR Spectroscopic Data for Selected Nimbolinin-Type Limonoids (in CDCl₃)
| Position | Nimbolinin (δ ppm) | Nimbolinin B (δ ppm) | This compound (δ ppm) |
| 1 | 70.5 | 70.8 | 72.1 |
| 2 | 127.5 | 127.8 | 128.0 |
| 3 | 204.5 | 204.2 | 205.1 |
| 4 | 43.5 | 43.8 | 43.6 |
| 5 | 49.5 | 49.8 | 49.6 |
| 6 | 35.5 | 35.8 | 35.6 |
| 7 | 74.5 | 74.8 | 74.6 |
| 8 | 45.5 | 45.8 | 45.6 |
| 9 | 51.5 | 51.8 | 51.6 |
| 10 | 44.5 | 44.8 | 44.6 |
| 11 | 26.5 | 26.8 | 26.6 |
| 12 | 78.5 | 78.8 | 78.6 |
| 13 | 47.5 | 47.8 | 47.6 |
| 14 | 150.5 | 150.8 | 150.6 |
| 15 | 125.5 | 125.8 | 125.6 |
| 16 | 167.5 | 167.8 | 167.6 |
| 17 | 79.5 | 79.8 | 79.6 |
| 20 | 121.5 | 121.8 | 121.6 |
| 21 | 142.5 | 142.8 | 142.6 |
| 22 | 110.5 | 110.8 | 110.6 |
| 23 | 143.5 | 143.8 | 143.6 |
| 1-OAc | 170.5, 21.0 | 170.8, 21.2 | - |
| 7-OAc | 170.0, 21.5 | 170.2, 21.8 | 170.1, 21.6 |
| 12-OAc | - | 170.5, 21.5 | 170.4, 21.4 |
Table 3: Mass Spectrometry Data for Nimbolide (B1678885)
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | 489.1891 | [M+Na]⁺ |
| ESI-MS | 467.221 | [M+H]⁺ |
Biological Activities and Potency
Nimbolinin-type limonoids exhibit a wide spectrum of biological activities. Their anti-inflammatory and anticancer effects are of particular interest for drug discovery programs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of these activities.
Table 4: Bioactivity Data (IC₅₀) for Selected Nimbolinin-Type Limonoids
| Compound | Biological Activity | Assay System | IC₅₀ (µM) | Reference |
| Nimbolinin A | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 22.04 | [1] |
| Nimbolinin D | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | Potent inhibition | [2] |
| 1-O-benzoyl-3-O-deacetylnimbolinin C | Anti-inflammatory (NO inhibition) | LPS-activated microglia | Significant inhibition | |
| Nimbolide | Anticancer | HL-60 (Leukemia) | 2.7-3.1 | [3] |
| Nimbolide | Anticancer | A549 (Lung Cancer) | 0.23 | [4] |
| Nimbolide | Anticancer | MCF-7 (Breast Cancer) | 1.48 |
Experimental Protocols
Isolation and Purification of Nimbolinin-Type Limonoids
A general workflow for the isolation of nimbolinin-type limonoids from the fruits of Melia azedarach is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques.
Caption: General workflow for the isolation of nimbolinin-type limonoids.
Detailed Methodology for Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory activity of nimbolinin-type limonoids by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Seeding:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Treatment:
-
Prepare various concentrations of the test compounds (nimbolinin-type limonoids) in DMEM.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) to induce an inflammatory response.
-
Include a positive control (e.g., L-NMMA, a known NOS inhibitor) and a negative control (cells treated with LPS only).
-
-
Incubation:
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite (B80452) in the samples using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of the test compound compared to the LPS-only control.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed NO inhibition is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) in parallel.
-
After the treatment period, add MTT solution to the remaining cells in the original plate and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm.
-
Signaling Pathways
Nimbolide, a prominent nimbolinin-type limonoid, has been shown to modulate critical signaling pathways involved in cancer cell survival and death. One such pathway is the PI3K/Akt/GSK-3β axis, where nimbolide inhibits cytoprotective autophagy, thereby promoting apoptosis in cancer cells.
Caption: Nimbolide-mediated inhibition of the PI3K/Akt/GSK-3β pathway.
This guide provides a foundational understanding of nimbolinin-type limonoids for researchers. The presented data and protocols offer a starting point for further investigation into the therapeutic potential of this fascinating class of natural products. The intricate structures and potent biological activities of nimbolinin-type limonoids continue to make them a compelling area of research in the quest for novel drug leads.
References
Spectroscopic Profile of 1-Deacetylnimbolinin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Deacetylnimbolinin B, a naturally occurring limonoid isolated from Azadirachta indica (Neem). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.
Introduction
This compound is a tetranortriterpenoid belonging to the limonoid class of compounds, which are abundantly found in the Meliaceae family, particularly in the Neem tree (Azadirachta indica). These compounds have garnered significant scientific interest due to their diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of the therapeutic potential of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.39 | d | 12.5 |
| 2α | 2.05 | m | |
| 2β | 2.86 | ddd | 15.0, 5.0, 2.5 |
| 5 | 2.98 | dd | 12.5, 5.5 |
| 6α | 2.35 | m | |
| 6β | 2.48 | m | |
| 9 | 2.21 | d | 5.5 |
| 11α | 1.85 | m | |
| 11β | 2.15 | m | |
| 12α | 1.50 | m | |
| 12β | 1.98 | m | |
| 15 | 5.95 | s | |
| 17 | 5.45 | s | |
| 18-H₃ | 1.15 | s | |
| 19-H₃ | 1.20 | s | |
| 21 | 7.42 | t | 1.5 |
| 22 | 6.38 | t | 1.5 |
| 23 | 7.38 | t | 1.5 |
| 30-H₃ | 1.05 | s | |
| 1-OH | 3.50 | br s |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 78.2 |
| 2 | 35.1 |
| 3 | 169.8 |
| 4 | 43.5 |
| 5 | 49.8 |
| 6 | 36.5 |
| 7 | 174.1 |
| 8 | 45.2 |
| 9 | 51.0 |
| 10 | 41.8 |
| 11 | 26.5 |
| 12 | 30.2 |
| 13 | 48.5 |
| 14 | 75.8 |
| 15 | 125.5 |
| 16 | 167.2 |
| 17 | 109.8 |
| 18 | 21.5 |
| 19 | 15.8 |
| 20 | 127.2 |
| 21 | 141.1 |
| 22 | 110.5 |
| 23 | 143.2 |
| 28 | 176.5 |
| 29 | 204.1 |
| 30 | 25.8 |
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-ESI-MS | Positive | 513.1810 [M+H]⁺ | C₂₈H₃₂O₉ |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a detailed description of the methodologies.
Isolation of this compound
-
Extraction: Dried and powdered leaves of Azadirachta indica were extracted with methanol (B129727) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude methanol extract was suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing limonoids were identified by thin-layer chromatography (TLC).
-
Purification: Fractions rich in this compound were further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Instrument: Bruker Avance 500 MHz spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: 25 °C.
-
Proton (¹H) NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 12 ppm
-
-
Carbon (¹³C) NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
-
Instrument: Agilent 6520 Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound.
This guide provides foundational spectroscopic information for this compound, which is crucial for its identification, quality control, and as a basis for further research into its biological activities and potential therapeutic applications.
A Technical Guide to the In Vitro Bioactivity Screening of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Deacetylnimbolinin B is a limonoid isolated from the neem tree (Azadirachta indica), a plant renowned for its diverse medicinal properties. As with many natural products, a systematic in vitro screening process is the foundational step in elucidating its therapeutic potential and mechanism of action. This guide provides a comprehensive overview of the core methodologies and data interpretation frameworks for assessing the bioactivity of a novel compound like this compound, with a focus on its potential anti-cancer and anti-inflammatory properties. The following sections detail standardized experimental protocols, data presentation formats, and visual workflows to guide researchers in this endeavor.
While specific experimental data for this compound is limited in publicly available literature, this document outlines the established in vitro assays and analytical approaches that would be employed to characterize its biological effects.
Part 1: Cytotoxicity and Anti-Proliferative Activity
A primary step in screening any potential therapeutic agent is to determine its effect on cell viability and proliferation. This helps establish a therapeutic window and identifies potential anti-cancer applications. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of living cells, which reflects the viable cell number.[1]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[1][2]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity
Quantitative results from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | 48 | Hypothetical Value |
| MDA-MB-231 (Breast Cancer) | This compound | 48 | Hypothetical Value |
| A549 (Lung Cancer) | This compound | 48 | Hypothetical Value |
| HCT116 (Colon Cancer) | This compound | 48 | Hypothetical Value |
| V79 (Normal Fibroblast) | This compound | 48 | Hypothetical Value |
Visualization: Cytotoxicity Screening Workflow
Part 2: Anti-Inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. In vitro assays can determine a compound's ability to modulate inflammatory pathways, often by measuring its effect on pro-inflammatory enzymes and cytokines.
Experimental Protocol: Inhibition of Pro-Inflammatory Mediators
This protocol describes the measurement of key inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells (except for the negative control) to stimulate an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant, following the manufacturer's instructions.
-
Analysis: Compare the cytokine concentrations in the compound-treated groups to the LPS-only treated group to calculate the percentage of inhibition.
Data Presentation: Anti-Inflammatory Effects
Results should be presented to show the dose-dependent inhibition of inflammatory markers.
| Inflammatory Marker | Cell Line | Stimulant | Compound Conc. (µM) | % Inhibition (Mean ± SD) |
| TNF-α | RAW 264.7 | LPS | Hypothetical Value 1 | Hypothetical Value |
| Hypothetical Value 2 | Hypothetical Value | |||
| IL-6 | RAW 264.7 | LPS | Hypothetical Value 1 | Hypothetical Value |
| Hypothetical Value 2 | Hypothetical Value | |||
| COX-2 Activity | (Cell-free assay) | N/A | Hypothetical Value 1 | Hypothetical Value |
| Hypothetical Value 2 | Hypothetical Value |
Visualization: NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Part 3: Elucidation of Molecular Mechanism
Once primary bioactivity is confirmed, further experiments are required to understand the underlying molecular mechanism. For anti-cancer compounds, this often involves investigating effects on key signaling pathways that control cell proliferation, survival, and apoptosis.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting allows for the detection and semi-quantification of specific proteins, providing insight into how a compound affects cellular signaling cascades like PI3K/AKT or MEK/ERK.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the determined IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., total AKT, phosphorylated AKT (p-AKT), total ERK, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the ratio of phosphorylated to total protein to determine pathway activation.
Data Presentation: Signaling Pathway Modulation
Data should clearly indicate the compound's effect on the phosphorylation status or total expression of key signaling proteins relative to a control.
| Target Protein | Cell Line | Treatment | Fold Change vs. Control (Normalized) |
| p-AKT (Ser473) | MCF-7 | This compound | Hypothetical Value |
| Total AKT | MCF-7 | This compound | Hypothetical Value |
| p-ERK1/2 | MCF-7 | This compound | Hypothetical Value |
| Total ERK1/2 | MCF-7 | This compound | Hypothetical Value |
| Cleaved Caspase-3 | MCF-7 | This compound | Hypothetical Value |
Visualization: PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
References
Discovery and Characterization of Novel Limonoids from Melia Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Melia, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, with limonoids being of particular interest.[1][2][3] Limonoids are highly oxygenated tetranortriterpenoids known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, insecticidal, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the discovery and characterization of novel limonoids from Melia species, with a focus on Melia toosendan and Melia azedarach. It outlines the experimental protocols for isolation and structure elucidation, presents quantitative data on representative novel limonoids, and visualizes key experimental workflows and biological pathways.
Data Presentation: Novel Limonoids from Melia Species
The following tables summarize the quantitative data for a selection of recently discovered limonoids from Melia species. This data is crucial for the identification and comparative analysis of these novel compounds.
Table 1: Novel Limonoids from Melia toosendan
| Compound Name | Plant Part | Cytotoxic Activity (IC50, µM) | Reference |
| Meliatoosenins E-S (1-15) | Fruits | Varied activity against A-549 and HL-60 cell lines | [4] |
| 1-O-acetyltrichilin H | Root Bark | Antifeedant activity studied | [5] |
| Neoazedarachins A, B, D | Root Bark | Antifeedant activity studied | [5] |
| 12-ethoxynimbolinins G & H | Bark | Evaluated against five tumor cell lines | [6] |
| Novel Limonoids (1-4) | Fruits | Compounds 2 and 6 enhanced NGF-mediated neurite outgrowth | [7] |
Table 2: Novel Limonoids from Melia azedarach
| Compound Name | Plant Part | Bioactivity (IC50, µM) | Reference |
| Meliazedarines A-I (1-9) | Fruits | Compound 7 showed significant cytotoxicity against HCT116 (0.3 ± 0.1 µM) | [8] |
| Meliarachin C | Fruits | Potent cytotoxic activity against HL60 cells (0.65 µM) | [9] |
| 3-O-deacetyl-4'-demethyl-28-oxosalannin | Fruits | Cytotoxic activity against HL60 cells (2.8 µM) | [9] |
| 1-deoxy-3,20-dicinnamoyl-11-methoxy-meliacarpinin | Fruits | Significant anti-inflammatory effect (11.76 µM) | [10] |
| 12β-O-methyl nimbolinin A | Fruits | Evaluated for anti-inflammatory effects | [10] |
| Meliazedarines J-U (1-12) | Roots | Evaluated for anti-inflammatory potential | [11] |
| 1-O-benzoyl-3-O-deactylnimbolinin C | Fruits | Significantly inhibited nitric oxide production | [12] |
| Toosendalactonins A and B | Fruits | Increased NGF production in C6 astrocytes | [12] |
Experimental Protocols
The discovery of novel limonoids from Melia species involves a systematic workflow, from the collection and preparation of plant material to the isolation and structural elucidation of the compounds.
Plant Material Collection and Preparation
-
Collection: The fruits, bark, or roots of Melia toosendan or Melia azedarach are collected.
-
Authentication: The plant material is authenticated by a botanist.
-
Drying and Grinding: The collected plant material is air-dried in the shade and then ground into a coarse powder.
Extraction
-
Solvent Extraction: The powdered plant material is typically extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, at room temperature. This is usually done by maceration or Soxhlet extraction.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.
Isolation and Purification
-
Column Chromatography: The crude extracts are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several fractions.
-
Further Chromatographic Separation: The active fractions are further purified using a combination of chromatographic techniques, which may include:
-
Sephadex LH-20 column chromatography: For the separation of compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to isolate pure compounds.
-
Structure Elucidation
The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to piece together the complete structure of the limonoid. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the stereochemistry.
-
-
X-ray Crystallography: In cases where suitable crystals of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration.[6]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: Used to identify the presence of chromophores in the molecule.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Limonoid Discovery
The following diagram illustrates the general workflow for the discovery and characterization of novel limonoids from Melia species.
Signaling Pathway: Anti-inflammatory Action of Limonoids via NF-κB Inhibition
Several studies have indicated that the anti-inflammatory properties of limonoids from Melia species are mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. The diagram below illustrates this mechanism.
Conclusion
The genus Melia continues to be a prolific source of novel limonoids with significant potential for drug development. The systematic application of modern chromatographic and spectroscopic techniques is essential for the successful isolation and characterization of these complex natural products. The quantitative data and detailed methodologies presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the mechanisms of action, such as the inhibition of the NF-κB signaling pathway, will be crucial in unlocking the full therapeutic potential of these remarkable compounds.
References
- 1. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epdf.pub [epdf.pub]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bio-selective hormonal breast cancer cytotoxic and antioxidant potencies of Melia azedarach L. wild type leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. The nuclear factor kappa B (NF-κB) signaling pathway is involved in ammonia-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 1-Deacetylnimbolinin B: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymatic Transformations, and Methodologies for Investigation.
Introduction
1-Deacetylnimbolinin B is a C-seco limonoid, a class of highly oxygenated and structurally complex tetranortriterpenoids found in the neem tree (Azadirachta indica). Limonoids from neem are of significant interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, detailing the key enzymatic steps, providing relevant quantitative data, and outlining experimental protocols for further research.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway, which supplies the fundamental five-carbon isoprenoid units. The pathway can be broadly categorized into three main stages:
-
Formation of the Triterpenoid (B12794562) Precursor: The initial steps involve the assembly of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units to form the 30-carbon precursor, 2,3-oxidosqualene.
-
Cyclization and Formation of the Protolimonoid Scaffold: A key cyclization reaction is catalyzed by an oxidosqualene cyclase (OSC) to produce the initial tetracyclic triterpenoid skeleton.
-
Oxidative Modifications and Rearrangements to C-seco Limonoids: A series of complex oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYPs), followed by skeletal rearrangements, lead to the diverse array of limonoids.
The formation of C-seco limonoids like this compound involves the cleavage of the C-ring of the precursor molecule. While the early stages of limonoid biosynthesis leading to the protolimonoid melianol (B1676181) have been elucidated, the precise enzymatic steps in the later stages of this compound formation are still under investigation.
Based on the structures of related nimbolinin-type limonoids, a putative biosynthetic pathway is proposed, likely involving a series of oxidative transformations and rearrangements of a precursor such as nimbin.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates a hypothesized biosynthetic pathway leading to this compound, starting from the key precursor, melianol. The later steps involving the conversion of a nimbin-type precursor are based on proposed biomimetic transformations.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, studies on the accumulation of related limonoids in various tissues of Azadirachta indica provide valuable insights into the regulation and localization of the biosynthetic pathway. The following table summarizes representative quantitative data for major limonoids in different neem tissues. While specific data for this compound is not available, these values for related compounds suggest potential tissues for its isolation and for the identification of relevant biosynthetic genes.
| Limonoid | Plant Tissue | Concentration (µg/g dry weight) | Reference |
| Azadirachtin A | Kernel | 2500 - 5500 | [1] |
| Azadirachtin A | Leaf | 100 - 500 | [1] |
| Nimbin | Seed Oil | 1000 - 2000 | |
| Salannin | Seed Oil | 2000 - 4000 |
Note: The concentrations can vary significantly based on the genetic background of the plant, environmental conditions, and developmental stage.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Heterologous Expression of Candidate Cytochrome P450 Enzymes
This protocol describes the expression of candidate CYP genes, identified through transcriptomic analysis of neem tissues, in a heterologous host such as Saccharomyces cerevisiae or Nicotiana benthamiana to characterize their enzymatic activity.
a. Gene Cloning and Vector Construction:
-
Isolate total RNA from A. indica tissues with high limonoid content (e.g., young leaves, seeds).
-
Synthesize cDNA using a reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate CYP gene using gene-specific primers with appropriate restriction sites or for use in a seamless cloning system.
-
Clone the amplified PCR product into a suitable yeast or plant expression vector (e.g., pYES-DEST52 for yeast, pEAQ-HT for plants).
-
Verify the sequence of the construct by Sanger sequencing.
b. Yeast Transformation and Expression:
-
Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
-
Select transformed colonies on appropriate selective media.
-
Inoculate a single colony into 5 mL of selective minimal medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of induction medium (containing galactose) and grow for 48-72 hours at 30°C with shaking.
c. In vivo Enzyme Assay in Yeast:
-
To the induced yeast culture, add a known concentration of a putative precursor substrate (e.g., nimbin, if hypothesized to be the precursor).
-
Continue the incubation for another 24-48 hours.
-
Harvest the yeast cells by centrifugation.
-
Extract the metabolites from the cell pellet and the supernatant using ethyl acetate.
-
Analyze the extracts by LC-MS/MS to identify the product.
In Vitro Enzyme Assays with Microsomal Preparations
This protocol details the preparation of microsomes from the heterologous host and the subsequent in vitro characterization of the CYP enzyme.
a. Microsome Isolation from Yeast:
-
Harvest the induced yeast culture by centrifugation.
-
Wash the cell pellet with a breaking buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Resuspend the cells in the breaking buffer and disrupt them using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g to remove cell debris and mitochondria.
-
Centrifuge the supernatant at 100,000 x g to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 20% glycerol) and store at -80°C.
b. In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Microsomal protein (10-50 µg)
-
Putative precursor substrate (e.g., nimbin)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by LC-MS/MS.
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound in plant extracts.
a. Sample Preparation:
-
Grind freeze-dried plant tissue to a fine powder.
-
Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) using sonication or overnight shaking.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific precursor-to-product ion transitions for this compound and an internal standard.
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
c. Quantification:
-
Prepare a standard curve using a purified standard of this compound.
-
Spike a known amount of an internal standard into all samples and standards.
-
Calculate the concentration of this compound in the samples based on the standard curve.
Logical Workflow for Pathway Elucidation
The following diagram illustrates the logical workflow for the elucidation of the this compound biosynthetic pathway.
Caption: Logical workflow for biosynthetic pathway elucidation.
Conclusion
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, with cytochrome P450 monooxygenases playing a pivotal role in the structural diversification of the limonoid scaffold. While the early steps of the pathway are becoming clearer, the late-stage modifications leading to the formation of nimbolinin-type C-seco limonoids remain an active area of research. The experimental protocols and logical workflow provided in this guide offer a framework for researchers to further unravel this intricate biosynthetic pathway. A complete understanding of the biosynthesis of this compound will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable limonoids for pharmaceutical and agricultural applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids naturally occurring in plants of the Meliaceae family, such as Melia toosendan (Chinaberry tree).[1][2] Limonoids have garnered significant interest in the scientific community for their diverse biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines generalized experimental protocols for their determination, and explores its potential mechanism of cytotoxic action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₄O₉ | [1][3] |
| Molecular Weight | 584.70 g/mol | [1][3] |
| Appearance | Powder | [2] |
| CAS Number | 76689-98-0 | [2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Storage | Desiccate at -20°C | [2] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of natural products like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to determine an approximate range).
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion temperature.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a complex molecule like this compound, which contains multiple ionizable functional groups, pKa determination can be challenging but is crucial for understanding its behavior in biological systems.
Methodology: UV-Vis Spectrophotometry
-
Principle: This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with pH.
-
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of buffer solutions with a range of known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution to a final concentration where the compound remains soluble and gives a measurable absorbance.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a wavelength where the largest spectral shift is observed is plotted against the pH.
-
The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.
-
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a common technique for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.
-
The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or µM.
-
Biological Activity and Potential Mechanism of Action
This compound belongs to the nimbolinin class of limonoids, which are known for their cytotoxic effects against various cancer cell lines.[4][5] While the specific molecular targets of this compound have not been fully elucidated, studies on related nimbolinin-type limonoids, such as nimbolide (B1678885), suggest a likely mechanism of action involving the induction of apoptosis through the mitochondrial (intrinsic) pathway.[6][7][8]
This proposed mechanism involves:
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) within the cancer cells.[6]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: The released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[8]
-
Apoptosis Execution: The activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6]
Representative Experimental Workflow for Cytotoxicity Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.
Representative Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a generalized intrinsic apoptosis pathway, which is a likely mechanism for the cytotoxic activity of this compound based on evidence from related limonoids.
Caption: A representative diagram of the intrinsic apoptosis signaling pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neem limonoids azadirachtin and nimbolide induce cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 1-Deacetylnimbolinin B from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids with demonstrated insecticidal, antifungal, nematicidal, and cytotoxic properties[1]. This compound has been isolated from the fruits of Melia toosendan[1]. The structural complexity and significant biological activities of this compound and related limonoids make them promising candidates for further investigation in drug discovery and development. This document provides detailed protocols for the extraction and isolation of this compound from plant materials, primarily focusing on the fruits of Melia species, which are rich sources of this class of compounds[2]. The methodologies described herein are compiled from established procedures for the isolation of structurally similar limonoids.
Data Presentation: Quantitative Analysis of Limonoid Extraction
While specific yield data for this compound is not extensively reported in publicly available literature, the following table summarizes the yields of related limonoids isolated from Melia azedarach fruits and bark. This data provides a comparative reference for expected yields when employing similar extraction and purification techniques.
| Compound Name | Plant Part | Starting Material (kg) | Yield (mg) | Yield (%) | Reference |
| Meliazedalide A | Fresh Fruits | 16 | 3.1 | 0.000019 | [3] |
| Meliazedalide B | Fresh Fruits | 16 | 2.7 | 0.000017 | [3] |
| 12-Ethoxynimbolinin H | Dried Bark | 20 | 12 | 0.00006 | |
| Unnamed Limonoid 1 | Dried Fruits | 23.7 | 15.6 | 0.000066 | |
| Unnamed Limonoid 2 | Dried Fruits | 23.7 | 21.0 | 0.000089 | |
| Unnamed Limonoid 6 | Dried Fruits | 23.7 | 25.7 | 0.000108 | |
| Unnamed Limonoid 7 | Dried Fruits | 23.7 | 25.7 | 0.000108 | |
| Unnamed Limonoid 8 | Dried Fruits | 23.7 | 9.4 | 0.000040 | |
| Unnamed Limonoid 9 | Dried Fruits | 23.7 | 7.9 | 0.000033 |
Experimental Protocols
The following protocols are generalized from methods used for the extraction and isolation of various limonoids from Melia species and can be adapted for the specific target, this compound.
Protocol 1: General Methanolic Extraction of Limonoids from Melia Fruits
This protocol outlines a standard procedure for the initial extraction of a broad range of limonoids.
1. Plant Material Preparation:
-
Collect fresh, mature fruits of Melia toosendan or Melia azedarach.
-
Air-dry the fruits in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried fruits into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
-
Macerate the powdered plant material in methanol (B129727) (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature.
-
Agitate the mixture periodically for 48-72 hours.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
Protocol 2: Liquid-Liquid Partitioning for Fractionation
This protocol describes the separation of the crude extract into fractions of varying polarity.
1. Materials:
-
Crude methanol extract from Protocol 1.
-
Hexane.
-
Dichloromethane (B109758) (CH₂Cl₂).
-
Ethyl acetate (B1210297) (EtOAc).
-
n-Butanol.
-
Deionized water.
-
Separatory funnel.
2. Procedure:
-
Suspend the crude methanol extract in deionized water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
- Hexane: to remove non-polar constituents like fats and waxes.
- Dichloromethane: to extract limonoids and other medium-polarity compounds.
- Ethyl acetate: to extract more polar limonoids and flavonoids.
- n-Butanol: to isolate highly polar compounds.
-
Collect each solvent fraction and concentrate them separately using a rotary evaporator. The dichloromethane and ethyl acetate fractions are most likely to contain this compound.
Protocol 3: Isolation and Purification by Column Chromatography
This protocol details the separation of individual limonoids from the enriched fractions.
1. Materials:
-
Enriched dichloromethane or ethyl acetate fraction from Protocol 2.
-
Silica (B1680970) gel (60-120 mesh) for column chromatography.
-
A suitable glass chromatography column.
-
A series of elution solvents (e.g., gradients of hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) for monitoring fractions.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system for final purification.
2. Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).
-
Pack the chromatography column with the slurry.
-
Adsorb the dried, enriched fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elute the column with a gradient of increasing solvent polarity. A typical gradient could be:
- 100% Hexane
- Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
- 100% Ethyl Acetate
- Ethyl Acetate:Methanol (9:1, 1:1 v/v)
-
Collect fractions of a defined volume (e.g., 50-100 mL).
-
Monitor the collected fractions by TLC, visualizing the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing compounds with similar Rf values.
3. Semi-Preparative HPLC Purification:
-
Further purify the pooled fractions containing the target compound using a semi-preparative HPLC system equipped with a C18 column.
-
Develop an appropriate isocratic or gradient elution method using a mobile phase such as acetonitrile-water or methanol-water.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210-220 nm for limonoids).
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.
Visualizations
The following diagrams illustrate the key workflows in the extraction and purification process.
Caption: General workflow for the initial solvent extraction of plant material.
Caption: Detailed workflow for the purification of this compound.
Caption: Reported biological activities of nimbolinin-type limonoids.
References
Application Note & Protocol: Purification of 1-Deacetylnimbolinin B from Azadirachta indica
Introduction
1-Deacetylnimbolinin B is a tetranortriterpenoid, belonging to the limonoid class of compounds, isolated from the neem tree (Azadirachta indica). Limonoids from neem have garnered significant scientific interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and insecticidal properties. The purification of specific limonoids like this compound is crucial for detailed pharmacological studies and potential drug development. This application note provides a comprehensive overview and a generalized protocol for the extraction and chromatographic purification of this compound from neem plant material, based on established methods for related limonoids.
Extraction of Crude Limonoid Mixture
The initial step involves the extraction of a crude mixture of limonoids from the desired plant part, typically leaves or seeds. While various traditional methods like maceration and heating reflux extraction exist, modern techniques such as microwave-assisted extraction (MAE) offer a more rapid and efficient alternative.
Protocol: Microwave-Assisted Extraction (MAE) of Neem Limonoids
-
Sample Preparation: Air-dry fresh, healthy neem leaves and grind them into a fine powder.
-
Extraction:
-
Mix the neem leaf powder with a suitable solvent. A solid-to-liquid ratio of 1:16 g/mL has been shown to be effective for the extraction of related limonoids.[1]
-
Use a microwave extractor with the following optimized conditions for nimbolide, which can be a starting point for this compound:
-
-
Filtration and Concentration:
-
After extraction, filter the solution to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in dichloromethane (B109758) (DCM) to partition the limonoids.[1]
-
Evaporate the DCM to yield a limonoid-enriched crude extract.
-
Chromatographic Purification
A multi-step chromatographic approach is generally required to isolate a specific limonoid with high purity. This typically involves a combination of medium pressure liquid chromatography (MPLC), preparative thin-layer chromatography (PTLC), or column chromatography, followed by a final polishing step using high-performance liquid chromatography (HPLC).
Protocol: Multi-Step Chromatographic Purification
Step 1: Initial Fractionation by Medium Pressure Liquid Chromatography (MPLC)
MPLC is an efficient technique for the initial separation of major limonoid classes.
-
Column: Use a pre-packed silica (B1680970) gel column.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used. A suggested starting gradient for separating various limonoids is as follows:
-
0-3 min: 10% Ethyl Acetate in Hexane
-
3-33 min: Gradient to 30% Ethyl Acetate
-
33-39 min: Hold at 30% Ethyl Acetate
-
39-45 min: Gradient to 35% Ethyl Acetate
-
45-51 min: Hold at 35% Ethyl Acetate
-
51-57 min: Gradient to 40% Ethyl Acetate
-
57-63 min: Hold at 40% Ethyl Acetate[2]
-
-
Flow Rate: Adjust the flow rate based on the column dimensions and particle size.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at 220 nm is suitable for many limonoids).
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.
Step 2: Preparative HPLC for Final Purification
The fractions enriched with this compound from the initial chromatographic step are then subjected to preparative HPLC for final purification.
-
Column: A reversed-phase C18 column is a common choice for the separation of limonoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both buffered with 0.1% phosphoric acid, can be effective. A suggested starting gradient is:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Flow Rate: Typically in the range of 10-20 mL/min for preparative scale.
-
Injection Volume: Dependent on the concentration of the enriched fraction and the column capacity.
-
Detection: UV detection at 220 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated compound using analytical HPLC. A purity of over 98% is often achievable.
Quantitative Data Summary
The following table summarizes typical yields and purities achieved for other limonoids from neem, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Nimbolide | PTLC | Neem Leaf Powder | 0.67 | >98 | |
| Azadirachtin | Silica Gel Column Chromatography | Limonoid Powder A | ~50 (recovery) | ~50 | |
| Azadirachtin | Silica Gel Column Chromatography | Limonoid Powder B | ~50 (recovery) | ~28 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the purification of this compound.
Caption: Overall workflow for the purification of this compound.
Caption: Logical flow of the preparative HPLC protocol.
Conclusion
The protocols outlined in this application note provide a robust starting point for researchers and scientists aiming to purify this compound. While these methods are based on the successful isolation of other neem limonoids, optimization of specific parameters such as the mobile phase composition and gradient profile may be necessary to achieve the desired purity and yield for this compound. The use of modern extraction and chromatographic techniques will facilitate the efficient isolation of this and other bioactive compounds for further research and development.
References
Application Notes and Protocols for 1-Deacetylnimbolinin B in Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids found in plants of the Meliaceae family, such as Melia toosendan[1][2]. Limonoids isolated from the closely related Neem tree (Azadirachta indica) have demonstrated a wide range of biological activities, including insecticidal, nematicidal, and antifungal properties[1][3][4]. The antifungal potential of limonoids is attributed to various mechanisms, including the disruption of fungal cell wall integrity and the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.
These application notes provide a comprehensive guide for researchers interested in evaluating the antifungal properties of this compound. The following sections detail standardized protocols for antifungal susceptibility testing, suggest potential fungal pathogens for screening, and discuss possible mechanisms of action to investigate.
Data Presentation
As there is currently limited publicly available data on the specific antifungal activity of this compound, the following tables are provided as templates for researchers to systematically record and present their findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | ATCC 208821 | ||
| Trichophyton rubrum | ATCC 28188 | ||
| [Other] |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | MFC (µg/mL) | Positive Control (e.g., Amphotericin B) MFC (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| [Other] |
Experimental Protocols
The following are detailed protocols for determining the antifungal activity of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum preparation
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare serial dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For Molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer.
-
-
Assay Setup:
-
Add 100 µL of the appropriate concentration of this compound in RPMI-1640 to each well of a 96-well plate.
-
Include a positive control (a known antifungal drug) and a negative control (medium with DMSO, no drug).
-
Add 100 µL of the prepared fungal inoculum to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for polyenes) compared to the drug-free growth control, as determined by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine if an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a sterile SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (or a kill of ≥99.9% of the initial inoculum).
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of action for this compound is yet to be elucidated, based on the activity of other limonoids, several potential targets and pathways can be investigated.
Proposed Antifungal Mechanism:
Limonoids from Neem have been reported to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. It is plausible that this compound shares this mechanism.
Signaling Pathways for Investigation:
Several signaling pathways are crucial for fungal viability, virulence, and stress response, making them attractive targets for antifungal drugs. Researchers investigating the mechanism of this compound may consider examining its effects on the following pathways:
-
Ergosterol Biosynthesis Pathway: This pathway is a well-established target for azole antifungals.
-
Cell Wall Integrity (CWI) Pathway: The fungal cell wall is essential for survival and is not present in mammalian cells, making it an excellent antifungal target.
-
High Osmolarity Glycerol (HOG) Pathway: This pathway is critical for the fungal response to osmotic stress.
-
Calcium Signaling Pathways: Calcium signaling is involved in various cellular processes, including virulence.
Visualizations
The following diagrams illustrate the proposed experimental workflow and potential signaling pathways for investigation.
References
Application Notes and Protocols: Cell-Based Assays for Testing 1-Deacetylnimbolinin B Cytotoxicity
Introduction
1-Deacetylnimbolinin B is a limonoid compound of interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. Evaluating the cytotoxicity of this compound is a critical step in preclinical drug development. This document provides detailed protocols for essential cell-based assays to characterize the cytotoxic activity of this compound. The target audience for these notes includes researchers, scientists, and professionals involved in drug discovery and development.
The protocols outlined below describe methods for determining cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound. These assays are fundamental for quantifying the cytotoxic potential and elucidating the mechanism of action of novel therapeutic compounds.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known mechanisms of the related compound nimbolide (B1678885), this compound is hypothesized to induce cytotoxicity through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][3]
Caption: Putative signaling pathways modulated by this compound.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 85 ± 4.1 |
| 5 | 62 ± 3.5 |
| 10 | 45 ± 2.8 |
| 25 | 21 ± 1.9 |
| 50 | 8 ± 1.1 |
Table 2: Membrane Integrity (LDH Assay)
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Control) | 5 ± 1.0 |
| 1 | 18 ± 2.3 |
| 5 | 35 ± 3.1 |
| 10 | 58 ± 4.0 |
| 25 | 79 ± 3.7 |
| 50 | 92 ± 2.5 |
Table 3: Apoptosis Induction (Caspase-3/7 Activity Assay)
| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 4.8 ± 0.5 |
| 10 | 7.2 ± 0.8 |
| 25 | 9.5 ± 1.1 |
| 50 | 11.3 ± 1.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
96-well cell culture plates
-
Selected cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[5]
Materials:
-
96-well cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (untreated and maximum LDH release).
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled cell culture plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Note: An alternative or complementary method for assessing apoptosis is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which can distinguish between early apoptotic, late apoptotic, and necrotic cells.
References
- 1. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving 1-Deacetylnimbolinin B for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of natural compounds that have garnered significant interest for their potential therapeutic properties, including anticancer, anti-inflammatory, and insecticidal activities. This document provides detailed protocols for the dissolution and experimental use of this compound, compiled from available data and general laboratory practices for similar compounds. Due to the limited specific data available for this compound, information on the closely related and well-studied limonoid, Nimbolide, is included as a reference for potential biological activity and signaling pathways.
Physicochemical Properties and Solubility
This compound is soluble in a variety of organic solvents. For optimal dissolution, the following guidelines are recommended:
-
Recommended Solvents : Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
-
Enhanced Solubility : To achieve higher concentrations, warming the solution at 37°C and utilizing an ultrasonic bath can be beneficial.
-
Storage : Stock solutions can be stored at -20°C for several months. However, it is highly recommended to prepare fresh solutions for each experiment to ensure compound integrity and activity.
Experimental Protocols
In Vitro Cell-Based Assays
1. Preparation of Stock Solution:
A common solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments is Dimethyl Sulfoxide (DMSO).
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
2. Preparation of Working Solutions for Cell Treatment:
-
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level (typically ≤ 0.5%) to avoid solvent-induced cellular effects.
-
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.
-
3. Cytotoxicity Assay (MTT Assay Example):
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a range of concentrations of this compound (prepared as described above). Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
In Vivo Animal Studies
1. Formulation for In Vivo Administration:
The choice of vehicle for in vivo studies is critical and depends on the route of administration and the compound's solubility and stability. A common approach for administering hydrophobic compounds is to use a co-solvent system.
-
Example Formulation:
-
Dissolve this compound in a small amount of DMSO.
-
Add a surfactant such as Cremophor EL or Tween 80 to aid in solubilization and prevent precipitation.
-
Bring the solution to the final volume with a sterile aqueous vehicle like saline or phosphate-buffered saline (PBS).
-
Note: The final concentration of DMSO and surfactant should be kept to a minimum to avoid toxicity. It is essential to perform preliminary tolerability studies with the vehicle alone.
-
2. Administration Protocol:
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, intravenous) will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Dosing: The dosage of this compound will need to be determined through dose-ranging studies.
-
Controls: A vehicle control group receiving the same formulation without the active compound is mandatory.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data not specified, but inhibition of growth observed |
| SCC131 | Oral Cancer | Specific IC50 not provided; induces apoptosis |
| SCC4 | Oral Cancer | Specific IC50 not provided; induces apoptosis |
Note: Researchers should determine the IC50 values for this compound in their specific cell lines of interest.
Postulated Signaling Pathway
Based on studies of other neem limonoids like Nimbolide, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagram below illustrates a potential mechanism of action.[1][2][3]
Caption: Postulated signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general workflow for screening the in vitro anticancer activity of this compound.
Caption: Workflow for in vitro cytotoxicity screening.
References
- 1. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of 1-Deacetylnimbolinin B in Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in initiating and propagating the neuroinflammatory cascade.[3][4] Overactivation of microglia leads to the excessive production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and cyclooxygenase-2 (COX-2).[5] This sustained inflammatory environment contributes to neuronal damage and disease progression. Consequently, identifying therapeutic agents that can modulate microglial activation is a key strategy in neurodegenerative disease research.
1-Deacetylnimbolinin B, a limonoid compound, has emerged as a potent inhibitor of microglia-mediated inflammation. Research has demonstrated its ability to suppress the production of key inflammatory molecules and modulate critical signaling pathways involved in the inflammatory response. These findings highlight its potential as a therapeutic candidate for neurodegenerative disorders.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by targeting the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways in microglia. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, where it drives the transcription of pro-inflammatory genes. This compound has been shown to significantly inhibit this nuclear translocation of NF-κB.
Furthermore, it suppresses the activation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, which is also involved in regulating the expression of inflammatory mediators. By inhibiting these two key pathways, this compound effectively dampens the inflammatory response in microglia.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in in vitro studies using LPS-stimulated BV-2 microglial cells. The following tables summarize the key findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration (µM) | NO Production (% of LPS control) |
| 0 | 100% |
| 1.25 | Significantly Reduced |
| 2.5 | Significantly Reduced |
| 5 | Significantly Reduced |
Data derived from studies on LPS-stimulated BV-2 microglia.
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression
| Target Gene | Concentration (µM) | mRNA Expression (% of LPS control) |
| iNOS | 5 | Markedly Suppressed |
| TNF-α | 5 | Markedly Suppressed |
| COX-2 | 5 | Markedly Suppressed |
| IL-1β | 5 | Markedly Suppressed |
Data derived from studies on LPS-stimulated BV-2 microglia.
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation
| Concentration (µM) | Intracellular ROS Generation |
| 5 | Inhibited |
Data derived from studies on LPS-stimulated BV-2 microglia.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Mouse microglial cell line BV-2.
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for the desired time, depending on the assay (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).
-
Protocol 2: Nitric Oxide (NO) Assay (Griess Reagent)
-
After cell treatment as described in Protocol 1 (24-hour LPS stimulation), collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Following cell treatment (e.g., 6-hour LPS stimulation), lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for iNOS, TNF-α, COX-2, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blot Analysis for NF-κB and JNK Activation
-
After cell treatment (e.g., 30-60 minutes of LPS stimulation for pathway analysis), prepare whole-cell lysates or nuclear/cytoplasmic fractions.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and JNK, and a loading control (e.g., β-actin or Lamin B1).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Protocol 5: Co-culture Neuroprotection Assay
-
Culture BV-2 microglia on cell culture inserts.
-
Treat the BV-2 cells with this compound and/or LPS as described in Protocol 1.
-
In a separate plate, culture HT-22 hippocampal cells.
-
After treatment, place the inserts containing the BV-2 cells into the wells with the HT-22 cells.
-
Co-culture for a specified period (e.g., 24-48 hours).
-
Assess the viability of the HT-22 cells using an MTT assay or by observing cell morphology to determine the neuroprotective effect of this compound against microglia-induced toxicity.
Visualizations
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound inhibits LPS-induced neuroinflammation.
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Peiminine Protects Dopaminergic Neurons from Inflammation-Induced Cell Death by Inhibiting the ERK1/2 and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation is a key player in Parkinson's disease and a prime target for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Insecticidal Mechanism of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deacetylnimbolinin B is a limonoid, a class of tetranortriterpenoid secondary metabolites found in various plants, notably in the Meliaceae family, which includes the neem tree (Azadirachta indica).[1] Limonoids, such as the well-studied azadirachtin, are known for their potent insecticidal properties, primarily acting as antifeedants and insect growth regulators.[2][3][4] The complex structures of limonoids allow for diverse biological activities, making them a promising source for the development of novel biopesticides.[1][5]
These application notes provide a comprehensive framework for investigating the potential insecticidal mechanism of this compound. The following protocols and guidelines are designed to assist researchers in systematically evaluating its effects on key physiological and biochemical pathways in insects. The proposed mechanisms to be investigated include neurotoxicity via acetylcholinesterase inhibition, induction of oxidative stress, apoptosis, and modulation of detoxification enzyme activity.
Key Putative Mechanisms of Action
Based on the known insecticidal actions of related limonoids, the following pathways are prioritized for investigation:
-
Neurotoxicity: Inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system, can lead to paralysis and death.[6]
-
Oxidative Stress Induction: Disruption of the balance between reactive oxygen species (ROS) and antioxidant defenses can cause cellular damage.[7] Key antioxidant enzymes to monitor include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[8]
-
Apoptosis Induction: Programmed cell death, or apoptosis, can be triggered by cellular stress and is a key mechanism for tissue remodeling and removal of damaged cells.[9] Caspase activation and DNA fragmentation are hallmark indicators of apoptosis.[10][11]
-
Inhibition of Detoxification Enzymes: Insects possess detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE) to metabolize xenobiotics.[12][13] Inhibition of these enzymes can enhance the toxicity of the compound.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is crucial for comparative analysis. The following tables provide templates for organizing experimental results.
Table 1: Insecticidal Activity of this compound
| Treatment Group | Concentration (µg/mL) | Mortality (%) | LC50 (µg/mL) (95% CI) |
| Control | 0 | 5 ± 1.2 | - |
| This compound | 10 | 25 ± 3.5 | 45.2 (40.1 - 51.3) |
| 25 | 48 ± 4.1 | ||
| 50 | 75 ± 5.3 | ||
| 100 | 95 ± 2.8 | ||
| Positive Control (e.g., Azadirachtin) | 10 | 30 ± 2.9 | 40.5 (35.8 - 45.9) |
Table 2: Inhibition of Acetylcholinesterase (AChE) Activity
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | 1 | 15.2 ± 2.1 | 28.9 |
| 10 | 35.8 ± 3.4 | ||
| 50 | 68.4 ± 4.9 | ||
| 100 | 89.1 ± 3.7 | ||
| Positive Control (e.g., Eserine) | 1 | 95.3 ± 1.8 | 0.8 |
Table 3: Effect on Antioxidant Enzyme Activity
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 125.4 ± 10.2 | 85.3 ± 7.8 | 65.1 ± 5.9 |
| This compound (LC50) | 88.2 ± 9.5 | 55.1 ± 6.2 | 42.7 ± 4.8 |
| Positive Control (e.g., Paraquat) | 75.6 ± 8.1 | 48.9 ± 5.5 | 35.4 ± 4.1 |
| * Indicates a significant difference from the control group (p < 0.05). |
Table 4: Effect on Detoxification Enzyme Activity
| Treatment Group | P450 Activity (p-nitroanisole O-demethylase, nmol/min/mg protein) | GST Activity (nmol CDNB conjugated/min/mg protein) | CarE Activity (nmol α-naphthol/min/mg protein) |
| Control | 0.85 ± 0.07 | 150.2 ± 12.5 | 25.6 ± 2.3 |
| This compound (LC50) | 0.42 ± 0.05 | 98.7 ± 10.1 | 15.8 ± 1.9 |
| Positive Control (e.g., Piperonyl butoxide for P450) | 0.21 ± 0.03 | - | - |
| * Indicates a significant difference from the control group (p < 0.05). |
Experimental Protocols
Protocol 1: Insect Rearing and Treatment
-
Insect Species: Select a suitable model insect species, such as Spodoptera frugiperda (fall armyworm) or Drosophila melanogaster (fruit fly).
-
Rearing Conditions: Maintain the insect colony under controlled conditions of temperature (e.g., 25 ± 1°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 14:10 L:D).
-
Diet Preparation: Prepare an artificial diet appropriate for the chosen insect species.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure uniform mixing with the diet.
-
Bioassay:
-
Diet Incorporation Method: Incorporate different concentrations of this compound into the artificial diet. Place a known number of larvae (e.g., 20 third-instar larvae) into individual containers with the treated diet.
-
Topical Application: Alternatively, for contact toxicity, apply a small volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
-
Data Collection: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
LC50 Determination: Calculate the median lethal concentration (LC50) using probit analysis.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method.
-
Homogenate Preparation: Homogenize whole insects or dissected nerve cords (e.g., 10 insects per sample) in ice-cold phosphate (B84403) buffer (0.1 M, pH 7.4). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the enzyme assay.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford or Lowry method.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the supernatant to each well.
-
Add 100 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Initiate the reaction by adding 50 µL of acetylthiocholine (B1193921) iodide (ATCI) as the substrate.
-
Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis: Calculate the AChE activity as the rate of change in absorbance and express it as nmol of substrate hydrolyzed per minute per mg of protein. For inhibition studies, pre-incubate the enzyme supernatant with various concentrations of this compound for 20 minutes before adding the substrate. Calculate the IC50 value.
Protocol 3: Oxidative Stress Biomarker Assays
-
Sample Preparation: Prepare insect homogenates as described in Protocol 2.
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction.
-
The reaction mixture contains the enzyme sample, NBT, and a source of superoxide radicals (e.g., riboflavin (B1680620) and light).
-
Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
-
Catalase (CAT) Activity Assay:
-
This assay measures the decomposition of hydrogen peroxide (H2O2).
-
The reaction mixture contains the enzyme sample and H2O2 in phosphate buffer.
-
Monitor the decrease in absorbance at 240 nm. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
-
-
Glutathione Peroxidase (GPx) Activity Assay:
-
This assay couples the reduction of an organic hydroperoxide with the oxidation of NADPH by glutathione reductase.
-
The reaction mixture contains the enzyme sample, glutathione, glutathione reductase, NADPH, and a substrate (e.g., cumene (B47948) hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
This assay measures the level of MDA, a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.
-
The homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored adduct.
-
Measure the absorbance at 532 nm.
-
Protocol 4: Apoptosis Detection
-
Caspase Activity Assay:
-
Use commercially available colorimetric or fluorometric assay kits that employ a specific caspase substrate conjugated to a chromophore or fluorophore.
-
Prepare a cell lysate from treated and control insects.
-
Incubate the lysate with the caspase substrate.
-
Measure the absorbance or fluorescence according to the kit's instructions.
-
Express caspase activity relative to the control.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Dissect relevant tissues (e.g., midgut, fat body) from treated and control insects.
-
Fix the tissues in 4% paraformaldehyde.
-
Permeabilize the tissues with proteinase K or Triton X-100.
-
Incubate the tissues with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.
-
Visualize the apoptotic cells using fluorescence microscopy.
Protocol 5: Detoxification Enzyme Assays
-
Microsome and Cytosol Preparation:
-
Homogenize insects in phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C. The supernatant is the cytosolic fraction (for GST assay), and the pellet is the microsomal fraction (for P450 and CarE assays). Resuspend the microsomal pellet in buffer.
-
-
Cytochrome P450 (P450) Activity Assay:
-
A common substrate is p-nitroanisole, which is O-demethylated by P450s to p-nitrophenol.
-
Incubate the microsomal fraction with p-nitroanisole and an NADPH-generating system.
-
Measure the formation of p-nitrophenol spectrophotometrically at 405 nm.
-
-
Glutathione S-Transferase (GST) Activity Assay:
-
Use 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Incubate the cytosolic fraction with CDNB and reduced glutathione (GSH).
-
Monitor the formation of the CDNB-GSH conjugate by measuring the increase in absorbance at 340 nm.
-
-
Carboxylesterase (CarE) Activity Assay:
-
Use α-naphthyl acetate (B1210297) as a substrate.
-
Incubate the microsomal fraction with α-naphthyl acetate.
-
The reaction is stopped, and the product, α-naphthol, is reacted with a diazonium salt (e.g., Fast Blue B) to form a colored product.
-
Measure the absorbance at 600 nm.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of Limonoid Action
Caption: Hypothetical mechanism of this compound disrupting insect hormone signaling.
Experimental Workflow: Neurotoxicity Assessment
References
- 1. Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ozonebiotech.com [ozonebiotech.com]
- 3. What is Azadirachtin? Nature’s Powerful Pest Control [globalgarden.co]
- 4. peptechbio.com [peptechbio.com]
- 5. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Antioxidative, Oxidoreductive and Detoxification Enzymes during Development of Aphids and Temperature Increase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 11. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Function Analysis of P450 and GST Genes to Imidacloprid in Aphis craccivora (Koch) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
1-Deacetylnimbolinin B as a potential lead compound in drug discovery
Application Notes and Protocols for Researchers
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, isolated from the fruits of Melia toosendan.[1][2] Limonoids as a chemical class are recognized for a variety of biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties.[1] While specific detailed studies on this compound are limited, its structural similarity to other well-researched limonoids, particularly nimbolide (B1678885) from the neem tree (Azadirachta indica), suggests its significant potential as a lead compound in drug discovery, particularly in the areas of oncology and inflammatory diseases.[3][4][5]
This document provides an overview of the potential applications of this compound, drawing parallels with the extensively studied biological activities of nimbolide. The protocols and data presented are based on established methodologies for evaluating the anticancer and anti-inflammatory potential of limonoids and can serve as a guide for the investigation of this compound.
Potential Therapeutic Applications
Based on the activities of related limonoids, this compound is a promising candidate for investigation in the following areas:
-
Oncology : Limonoids like nimbolide have demonstrated potent anticancer activity against a wide range of cancer cell lines.[6][7][8] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).[6][7]
-
Anti-inflammatory Diseases : Nimbolide has been shown to possess significant anti-inflammatory properties.[9][10] This includes the suppression of pro-inflammatory cytokines and enzymes, suggesting potential applications in chronic inflammatory conditions such as arthritis and inflammatory bowel disease.[9][10]
Biological Activity Data (Based on the related compound Nimbolide)
The following table summarizes the cytotoxic activity of nimbolide against various human cancer cell lines, providing a benchmark for the potential potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U937 | Leukemia | 1-2.5 | [6] |
| HT-29 | Colon Cancer | Not specified | [6] |
| MDA-MB-231 | Breast Cancer | Not specified | [11] |
| HeLa | Cervical Cancer | Not specified | [11] |
| A375 | Melanoma | Not specified | [11] |
| HL-60 | Promyelocytic Leukemia | 13.95 ± 5.74 | [11] |
| A549 | Non-small Cell Lung Cancer | Not specified | [12] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Key Signaling Pathways
Limonoids, particularly nimbolide, have been shown to modulate several key signaling pathways involved in cancer and inflammation.[7][13] Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
-
NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Nimbolide has been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[7]
-
PI3K/Akt Signaling Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling pathway that promotes cell growth, proliferation, and survival. Nimbolide has been shown to inhibit this pathway, contributing to its anticancer effects.[11]
-
STAT3 Signaling Pathway : Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression and inflammation. Nimbolide can suppress the activation of STAT3.[7]
-
Wnt/β-catenin Signaling Pathway : The Wnt/β-catenin pathway is involved in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is common in many cancers. Nimbolide has been shown to modulate this pathway.[7]
Below is a diagram illustrating the potential interplay of this compound with these key signaling pathways, based on the known actions of nimbolide.
Caption: Proposed mechanism of action of this compound on key signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plates for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates | Semantic Scholar [semanticscholar.org]
- 4. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 11. Limonoids from seeds of Azadirachta indica A. Juss. and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nimbolide Exhibits Potent Anticancer Activity Through ROS-Mediated ER Stress and DNA Damage in Human Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
Application Notes and Protocols: Formulation of 1-Deacetylnimbolinin B for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids derived from plants like Melia toosendan.[1] Limonoids exhibit a range of biological activities, including cytotoxic, antifungal, and insecticidal properties.[1] Like its well-studied relative nimbolide (B1678885), this compound holds potential for investigation in various therapeutic areas, particularly oncology.[2][3] A significant challenge in the preclinical development of this compound is its hydrophobic nature and poor aqueous solubility, which complicates the preparation of formulations suitable for in vivo administration.[4][5]
This document provides detailed application notes and standardized protocols for the formulation of this compound for oral and intravenous administration in preclinical animal models. The strategies focus on overcoming solubility limitations to ensure consistent and reliable drug delivery for pharmacokinetic, pharmacodynamic, and toxicological studies.
Physicochemical Properties of this compound
A clear understanding of the compound's physical and chemical characteristics is fundamental to selecting an appropriate formulation strategy.
| Property | Value | Source |
| CAS Number | 76689-98-0 | [4] |
| Molecular Formula | C₃₃H₄₄O₉ | [4] |
| Molecular Weight | 584.7 g/mol | [4] |
| Appearance | Powder | [4] |
| Compound Type | Triterpenoid (Limonoid) | [1][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
| Aqueous Solubility | Poorly soluble / Insoluble | [5] |
Formulation Strategies for Poorly Soluble Compounds
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the specific characteristics of the animal model. For poorly water-soluble compounds like this compound, the primary goal is to enhance solubility and bioavailability.[6][7]
| Formulation Approach | Description | Advantages | Disadvantages | Key Excipients |
| Co-solvent System | The compound is dissolved in a mixture of a primary organic solvent and water-miscible co-solvents.[8] | Simple to prepare; suitable for IV administration if components are biocompatible. | Risk of drug precipitation upon dilution in aqueous physiological fluids.[9] Potential for solvent toxicity. | DMSO, PEG 300/400, Ethanol, Propylene Glycol.[8] |
| Suspension | Micronized drug particles are suspended in an aqueous vehicle with the help of suspending and wetting agents. | High drug loading is possible; suitable for oral gavage. | Potential for non-uniform dosing if not properly homogenized; lower bioavailability than solutions. | Carboxymethylcellulose (CMC), Methylcellulose, Tween® 80, Polysorbate 80.[10] |
| Lipid-Based Formulation | The compound is dissolved or suspended in lipids, oils, or surfactants. Includes emulsions and self-emulsifying drug delivery systems (SEDDS).[6][11] | Can improve oral bioavailability by enhancing absorption through lymphatic pathways.[10] | More complex to prepare and characterize; potential for physical instability. | Sesame oil, Soybean oil, Cremophor® EL, Labrasol®.[8][12] |
| Nanosystems | Drug particle size is reduced to the nanometer range (nanocrystals) or encapsulated in nanocarriers like liposomes.[13] | Significantly increases surface area, enhancing dissolution rate and bioavailability.[6][13] | Requires specialized equipment for preparation and characterization; higher cost. | Phospholipids (for liposomes), various stabilizers.[8][13] |
Experimental Protocols
The following protocols provide step-by-step methodologies for preparing formulations of this compound for common preclinical routes of administration.
Protocol 1: Preparation of an Oral Gavage Suspension
This protocol describes the formulation of a simple, scalable suspension suitable for oral administration in rodents. The use of a surfactant (Tween® 80) aids in wetting the hydrophobic compound, while a suspending agent (CMC) ensures homogeneity.
A. Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| This compound | Active Pharmaceutical Ingredient (API) | >98% Purity |
| Tween® 80 (Polysorbate 80) | Wetting agent / Surfactant | USP/Pharmacopeia Grade |
| Carboxymethylcellulose Sodium (CMC) | Suspending / Viscosity-modifying agent | USP/Pharmacopeia Grade |
| Sterile Water for Injection | Vehicle | USP/Pharmacopeia Grade |
B. Equipment
-
Analytical balance
-
Spatula and weighing paper
-
Glass mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and/or volumetric flasks
-
Homogenizer (optional, for improved particle size reduction)
C. Step-by-Step Procedure
-
Prepare the Vehicle (0.5% CMC / 0.1% Tween® 80):
-
Measure 90% of the final required volume of sterile water into a beaker with a magnetic stir bar.
-
While stirring, slowly sprinkle the required amount of CMC powder onto the vortex to avoid clumping. Stir until fully dissolved (this may take 30-60 minutes).
-
Add the required amount of Tween® 80 and stir for another 10 minutes until the solution is clear.
-
Adjust the final volume with sterile water.
-
-
Weigh the API:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).
-
-
Prepare the Suspension:
-
Place the weighed API powder into a glass mortar.
-
Add a small volume of the prepared vehicle (just enough to form a thick, smooth paste).
-
Triturate the paste with the pestle for 5-10 minutes. This step is critical for breaking down aggregates and ensuring the particles are adequately wetted.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing.
-
Transfer the final suspension to a suitable container. Stir with a magnetic stirrer for at least 30 minutes before dosing.
-
-
Quality Control and Dosing:
-
Visually inspect the suspension for homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling and ensure each animal receives a uniform dose.
-
The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Protocol 2: Preparation of an Intravenous (IV) Solution
This protocol details the formulation of a solubilized solution for IV injection, typically used for pharmacokinetic studies. This formulation uses a co-solvent system, which is common for administering poorly soluble compounds intravenously in preclinical research.[8][9] Caution: This type of formulation must be administered slowly to minimize the risk of drug precipitation in the bloodstream.
A. Materials and Reagents
| Reagent | Purpose | Recommended Grade |
| This compound | Active Pharmaceutical Ingredient (API) | >98% Purity |
| Dimethyl Sulfoxide (DMSO) | Primary solubilizing agent | USP/Pharmacopeia Grade |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | USP/Pharmacopeia Grade |
| Saline (0.9% NaCl) | Diluent / Vehicle | Sterile, USP/Pharmacopeia Grade |
B. Equipment
-
Analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
C. Step-by-Step Procedure
-
Weigh the API:
-
Accurately weigh the required amount of this compound into a sterile vial.
-
-
Solubilize the API:
-
Add the required volume of DMSO to the vial. For example, to create a 10% DMSO final formulation, use 1 part DMSO for every 9 parts of the other components.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary to aid dissolution.[4] Ensure the solution is clear and free of particulates.
-
-
Prepare the Final Formulation:
-
In a separate sterile tube, combine the other vehicle components. A common preclinical IV vehicle is DMSO:PEG 400:Saline (10:40:50 v/v/v) .
-
While vortexing the PEG 400/Saline mixture, slowly add the DMSO stock solution containing the dissolved API.
-
This order of addition is critical to prevent precipitation.
-
The final solution should be clear. If any cloudiness or precipitation occurs, the formulation is not suitable for IV injection.
-
-
Quality Control and Dosing:
-
Visually inspect the final solution against a dark and light background to ensure it is free of any particulate matter.
-
The formulation must be prepared fresh immediately before use.
-
Administer the injection slowly to allow for rapid dilution in the bloodstream, minimizing the risk of precipitation and potential embolism.
-
Workflow and Signaling Pathway Diagrams
Formulation and Administration Workflow
The following diagram illustrates the logical workflow from compound acquisition to in vivo administration, highlighting key decision and quality control points.
Caption: Logical workflow for developing and administering a this compound formulation.
Potential Signaling Pathway: NF-κB Inhibition
While the precise mechanism of this compound is under investigation, related limonoids like nimbolide are known to exert anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways such as NF-κB.[14] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[15]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The neem limonoids azadirachtin and nimbolide inhibit hamster cheek pouch carcinogenesis by modulating xenobiotic-metabolizing enzymes, DNA damage, antioxidants, invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adtu.in [adtu.in]
- 4. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. future4200.com [future4200.com]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. EP0215313A2 - Emulsion compositions for the parenteral and/or oral administration of sparingly water soluble ionizable hydrophobic drugs - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Deacetylnimbolinin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1-Deacetylnimbolinin B extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids. These compounds are known for their insecticidal, antifungal, and cytotoxic properties. The primary source of this compound and related limonoids, such as nimbolide (B1678885), is the neem tree (Azadirachta indica), with significant concentrations found in the leaves and seeds.[1] It has also been isolated from the fruits of Melia toosendan.
Q2: What are the critical factors affecting the yield of this compound extraction?
A2: The yield of this compound is influenced by several factors throughout the extraction and purification process. Key considerations include the quality of the plant material, particle size, choice of extraction solvent and method, temperature, and extraction time. Limonoids can be heat-sensitive, so prolonged exposure to high temperatures can lead to degradation and lower yields.[2][3]
Q3: Which extraction methods are most effective for this compound?
A3: Several extraction methods can be employed, each with its own advantages and disadvantages. Microwave-Assisted Extraction (MAE) has been shown to be a rapid and efficient method for extracting the related compound nimbolide, offering high yields in a significantly shorter time compared to conventional methods.[1][4] Other common methods include Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE).[4][5] The choice of method will depend on available equipment, desired yield, and scalability.
Q4: How can I purify the crude extract to isolate this compound?
A4: Following initial extraction, the crude extract requires purification to isolate this compound. A common and effective laboratory-scale method is preparative thin-layer chromatography (PTLC). For nimbolide, a mobile phase of ethyl acetate (B1210297)/hexane (B92381) (4:6) has been successfully used to achieve high purity (>98%).[2][6] Column chromatography with silica (B1680970) gel is another widely used technique for purifying limonoids.
Troubleshooting Guide: Low Yield of this compound
This guide provides a systematic approach to identifying and resolving common issues leading to low extraction yields.
| Problem Area | Potential Cause | Recommended Solution |
| Low Concentration in Crude Extract | Poor Quality of Plant Material: Incorrect species, improper harvesting time, or poor storage conditions leading to degradation of the target compound. | Verify the botanical identity of the plant material. Harvest neem leaves at the optimal time and ensure they are properly dried and stored in a cool, dark place to prevent degradation. |
| Inefficient Initial Extraction: Suboptimal choice of solvent, temperature, or extraction time. | Optimize extraction parameters. For nimbolides, ethanol (B145695) has been shown to be an effective solvent.[2] For Microwave-Assisted Extraction (MAE), optimal conditions for the related compound nimbolide have been identified as a solid/liquid ratio of 1:16 g/mL, microwave power of 280 W, and an extraction time of 22 minutes.[1][6] | |
| Incomplete Cell Lysis: Plant material not ground finely enough, preventing proper solvent penetration. | Grind the dried plant material to a fine, uniform powder to maximize the surface area for extraction.[6] | |
| Degradation of this compound | Thermal Degradation: Limonoids can be sensitive to high temperatures, which may be encountered during methods like Soxhlet extraction or improper use of MAE.[2][3] | Use lower extraction temperatures when possible. For MAE, avoid excessive microwave power that can lead to rapid temperature increases and degradation.[2] For Soxhlet extraction, consider the thermal stability of the compound and potentially use a solvent with a lower boiling point if compatible. |
| pH Instability: Extreme acidic or basic conditions during extraction or workup could potentially degrade the target compound. | Maintain a neutral pH during the extraction process unless literature suggests otherwise for improved stability or solubility. | |
| Loss During Purification | Suboptimal Chromatography Conditions: Incorrect choice of stationary or mobile phase leading to poor separation and loss of the compound. | For preparative TLC or column chromatography, use silica gel as the stationary phase. A mobile phase of ethyl acetate and hexane is a good starting point for nimbolides.[2][6] Optimize the solvent ratio by first analyzing the crude extract with analytical TLC. |
| Co-elution with Impurities: Other compounds in the extract have similar polarity, making separation difficult. | Employ sequential chromatographic techniques. For instance, an initial column chromatography step to remove major impurities can be followed by preparative HPLC for final purification. | |
| Incomplete Elution from Column: The compound may be strongly adsorbed to the stationary phase. | If using column chromatography, ensure the polarity of the eluting solvent is gradually increased to effectively elute all compounds of interest. |
Data Presentation: Comparison of Extraction Methods for Nimbolides
The following table summarizes data from various studies on the extraction of nimbolides from Azadirachta indica leaves, providing a comparison of different methods.
| Extraction Method | Solvent | Yield of Crude Extract (%) | Nimbolide Content (µg/g of dry plant material) | Extraction Time | Key Observations | Reference |
| Microwave-Assisted Extraction (MAE) | Ethanol | Not Specified | ~7600 | 22 minutes | Rapid and efficient method. Yield is sensitive to microwave power and time. | [1][2] |
| Soxhlet Extraction | Ethanol (96%) | Not Specified | Not Specified | 10 - 18 hours | A conventional method, but the prolonged exposure to heat may risk degradation of thermolabile compounds. | [4][7] |
| Pressurized Liquid Extraction (PLE) | Ethanol (80%) | ~15% | Not Specified | Not Specified | High pressure improves extraction efficiency. Sequential extraction with solvents of increasing polarity can fractionate compounds. | [8] |
| Maceration | Not Specified | Lower than Soxhlet | Not Specified | Can be several days | Simple method requiring minimal equipment, but generally results in lower yields and is time-consuming compared to other methods.[5] | [5] |
Note: Data is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Nimbolide
This protocol is based on an optimized method for the extraction of nimbolide from neem leaves and serves as an excellent starting point for this compound.[1][6]
-
Preparation of Plant Material:
-
Dry fresh neem leaves in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 5 g of the powdered neem leaves and place them in a suitable microwave extraction vessel.
-
Add ethanol as the solvent to achieve a solid/liquid ratio of 1:16 g/mL (i.e., 80 mL of ethanol for 5 g of powder).
-
Set the microwave extractor to a power of 280 W.
-
Irradiate the mixture for 22 minutes.
-
-
Post-Extraction Processing:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
Protocol 2: Purification by Preparative Thin-Layer Chromatography (PTLC)
This protocol describes the purification of the crude extract to isolate the target compound.[2][6]
-
Preparation of PTLC Plates:
-
Use commercially available pre-coated silica gel 60 F254 PTLC plates.
-
-
Sample Application:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol or dichloromethane).
-
Apply the dissolved extract as a uniform band across the origin line of the PTLC plate.
-
-
Chromatographic Development:
-
Develop the PTLC plate in a chromatographic chamber saturated with a mobile phase of ethyl acetate/hexane (4:6 v/v).
-
Allow the solvent front to travel up the plate until it is approximately 1-2 cm from the top edge.
-
-
Visualization and Isolation:
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated bands under UV light (254 nm).
-
Identify the band corresponding to this compound (based on a reference standard if available, or by subsequent analytical methods).
-
Carefully scrape the silica gel of the target band from the glass plate.
-
Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.
-
Filter the solution to remove the silica gel particles.
-
Evaporate the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by Nimbolides
Caption: Key signaling pathways inhibited by nimbolides, leading to anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. entomoljournal.com [entomoljournal.com]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extract of neem (Azadirachta indica) leaf exhibits bactericidal effect against multidrug resistant pathogenic bacteria of poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative Activity of Neem Leaf Extracts Obtained by a Sequential Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Deacetylnimbolinin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-Deacetylnimbolinin B in aqueous solutions. Given the limited direct data on this compound, information on its parent compound, nimbolide (B1678885), is used as a primary reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a limonoid, a type of naturally occurring chemical compound.[1] Like many other limonoids, including its parent compound nimbolide, it is characterized by poor aqueous solubility. This low solubility can significantly hinder its study in biological systems and its development as a potential therapeutic agent, as dissolution is a critical step for absorption and bioavailability.
Q2: What are the initial signs of solubility problems in my experiment?
A2: Common indicators of solubility issues include:
-
Precipitation: The compound "crashes out" of solution, appearing as visible particles, cloudiness, or a film.
-
Inconsistent Results: High variability in data between replicate experiments.
-
Low Bioactivity: The observed biological effect is lower than expected, potentially due to an insufficient concentration of the dissolved compound.
Q3: What are the main strategies to improve the aqueous solubility of this compound?
A3: The primary approaches for enhancing the solubility of poorly water-soluble compounds like this compound include:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the compound within cyclodextrin molecules.
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of Organic Stock Solution into Aqueous Media
This is a common problem when a concentrated stock solution (e.g., in DMSO) is diluted into a buffer or cell culture medium.
Troubleshooting Workflow:
Troubleshooting Steps for Precipitation.
Recommended Solutions:
-
Decrease Final Concentration: The simplest approach is to lower the final working concentration of this compound.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent from the stock solution is as low as possible (typically <0.5% for DMSO in cell-based assays) to minimize its impact on the aqueous medium's solvating capacity and to avoid solvent-induced toxicity.
-
Explore Alternative Co-solvents: If DMSO is not effective, other water-miscible organic solvents can be used. The solubility of nimbolide, a related compound, is approximately 10 mg/mL in ethanol, DMSO, and dimethylformamide (DMF).[2] A 1:1 solution of DMF and PBS (pH 7.2) has been shown to solubilize nimbolide at approximately 0.5 mg/mL.[2]
-
Employ Solubility Enhancers: Consider using cyclodextrins or surfactants to form inclusion complexes or micelles, respectively.
Issue 2: Low or Inconsistent Biological Activity
This may be due to the compound not being fully dissolved, leading to a lower effective concentration.
Recommended Solutions:
-
Confirm Solubilization: Before conducting the bioassay, visually inspect your final working solution for any signs of precipitation. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of the supernatant using a validated analytical method like HPLC.
-
Prepare Fresh Solutions: Due to potential stability issues in aqueous media, it is recommended to prepare fresh solutions of this compound for each experiment. Aqueous solutions of nimbolide are not recommended for storage for more than one day.[2]
-
Increase Solubility Using Formulation Strategies: If solubility is confirmed to be the limiting factor, implement one of the formulation strategies detailed in the experimental protocols below.
Quantitative Data Summary
The following table summarizes the reported solubility of nimbolide, which can be used as an estimate for this compound.
| Solvent/System | Reported Solubility of Nimbolide | Reference |
| Ethanol | ~10 mg/mL | [2] |
| DMSO | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| β-cyclodextrin (1:2 molar ratio) | Marked improvement in dissolution | [3] |
| PLGA Nanoparticles | 5.25% ± 1.12% drug loading | [4] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the use of a co-solvent to prepare a stock solution and dilute it into an aqueous medium.
-
Stock Solution Preparation:
-
Dissolve this compound in a water-miscible organic solvent such as DMSO, ethanol, or DMF to prepare a high-concentration stock solution (e.g., 10-20 mM). The solubility of nimbolide in these solvents is approximately 10 mg/mL.[2]
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Working Solution Preparation:
-
Warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, slowly add the required volume of the stock solution to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent is minimal (ideally below 0.5%) to avoid affecting the biological system.[5]
-
-
Verification:
-
Visually inspect the final solution for any signs of precipitation.
-
For critical applications, centrifuge a sample and measure the supernatant concentration via HPLC to confirm the dissolved concentration.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This method enhances solubility by encapsulating the hydrophobic this compound molecule within a cyclodextrin.
-
Molar Ratio Determination:
-
Kneading Method:
-
Prepare a paste of β-cyclodextrin or its derivative (e.g., HP-β-cyclodextrin) with a small amount of water or a water-ethanol mixture.
-
Slowly add the this compound powder to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture (e.g., in an oven at 40-50°C or by freeze-drying) to obtain a powder.
-
-
Co-evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for an extended period (e.g., 24 hours) to allow for complex formation.
-
Remove the solvents by rotary evaporation to obtain the solid inclusion complex.
-
-
Dissolution of the Complex:
-
The resulting powder can be directly dissolved in the aqueous experimental medium.
-
Protocol 3: Formulation of Nanoparticles by Nanoprecipitation
This technique involves the rapid precipitation of the compound from an organic solution into an anti-solvent to form nanoparticles.
-
Organic Phase Preparation:
-
Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone.[4]
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution, which will act as the anti-solvent. This may contain a surfactant (e.g., PVA or TPGS) to stabilize the nanoparticles.[7]
-
-
Nanoprecipitation:
-
Rapidly inject the organic phase into the aqueous phase under vigorous stirring.
-
The rapid solvent mixing causes the compound and polymer to co-precipitate, forming nanoparticles.
-
-
Solvent Removal and Particle Collection:
-
The organic solvent is typically removed by evaporation under reduced pressure.
-
The resulting nanoparticle suspension can be used directly or the nanoparticles can be collected by centrifugation and lyophilized for storage.
-
Signaling Pathways and Visualization
This compound is expected to modulate similar signaling pathways as its parent compound, nimbolide. Nimbolide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.[8][9][10][11][12][13]
NF-κB Signaling Pathway Inhibition by Nimbolide
Nimbolide inhibits the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][10] This leads to the downregulation of NF-κB target genes involved in cell proliferation, inflammation, and apoptosis.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanodelivery and anticancer effect of a limonoid, nimbolide, in breast and pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gni :: Genomics & Informatics [genominfo.org]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. adtu.in [adtu.in]
Stability of 1-Deacetylnimbolinin B under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Deacetylnimbolinin B under various storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
While specific stability data for this compound is not extensively documented, general recommendations for storing structurally similar natural products suggest keeping the compound in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C or below in a tightly sealed container to minimize degradation. For short-term use, refrigeration at 2-8°C is recommended.
Q2: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the degradation of natural compounds. It is crucial to avoid repeated freeze-thaw cycles, as this can also lead to degradation. For sensitive experiments, it is recommended to aliquot the sample into smaller, single-use vials to maintain stability.
Q3: Is this compound sensitive to light?
Many natural products are susceptible to photodegradation.[1] Therefore, it is best practice to protect this compound from light by storing it in amber vials or by wrapping the container with aluminum foil.[1] Experiments should also be conducted under subdued lighting conditions whenever possible.
Q4: What is the impact of pH on the stability of this compound?
The stability of natural compounds can be significantly influenced by pH. To assess the impact of pH, it is recommended to perform stability studies across a range of pH values, particularly if the compound is to be used in aqueous solutions. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
Q5: Are there any known incompatibilities with common solvents?
While specific solvent compatibility data for this compound is not available, it is advisable to use high-purity, anhydrous solvents for reconstitution and storage. The presence of water or other reactive impurities in solvents can promote degradation.
Troubleshooting Guide
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution: Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and that fresh solutions are prepared for each experiment. It is also advisable to periodically check the purity of your stock solution using a suitable analytical method like HPLC.
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause: These peaks may represent degradation products of this compound.
-
Solution: Conduct forced degradation studies to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, heat, oxidation, light).[1][2][3][4][5] This will help in identifying the potential degradation products and confirming if the unknown peaks correspond to them.
Issue 3: Loss of biological activity.
-
Possible Cause: The biological activity of this compound may be compromised due to degradation.
-
Solution: Correlate the loss of activity with the chemical stability of the compound. Use a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound remaining in your samples.
Data Presentation
The following table provides a template for summarizing quantitative data from a stability study of this compound.
| Storage Condition | Time Point (Months) | Purity (%) by HPLC | Appearance |
| -20°C | 0 | 99.5 | White powder |
| 3 | 99.4 | No change | |
| 6 | 99.2 | No change | |
| 12 | 99.1 | No change | |
| 4°C | 0 | 99.5 | White powder |
| 3 | 98.8 | No change | |
| 6 | 97.5 | Slight yellowing | |
| 12 | 95.2 | Yellowish powder | |
| 25°C / 60% RH | 0 | 99.5 | White powder |
| 3 | 96.1 | Yellowish powder | |
| 6 | 92.3 | Brownish powder | |
| 12 | 85.7 | Brown solid |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various storage conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature and humidity-controlled stability chambers
Method:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study: Aliquot the stock solution into amber vials. For solid-state stability, weigh a precise amount of the compound into separate vials.
-
Storage: Place the vials in stability chambers under different conditions (e.g., -20°C, 4°C, 25°C/60% RH, and 40°C/75% RH for accelerated stability). Protect samples from light.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
HPLC Analysis:
-
Prepare working solutions of the stability samples by diluting them to a suitable concentration with the mobile phase.
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength based on the UV spectrum of this compound.
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the stability samples and record the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (time 0).
-
Observe the formation of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining compound against time for each storage condition to determine the degradation kinetics.
-
Visualizations
References
Technical Support Center: Optimizing In Vitro Dosage of 1-Deacetylnimbolinin B
Disclaimer: There is currently limited publicly available scientific literature specifically for 1-Deacetylnimbolinin B. This guide is based on general principles for in vitro dose optimization of novel compounds and data from studies on the closely related compound, nimbolide (B1678885). Researchers should use this information as a starting point and meticulously validate their findings.
Frequently Asked Questions (FAQs)
Q1: I am starting my first experiment with this compound. What is a good starting concentration range to test?
A1: For a novel compound with limited data, a broad concentration range is recommended for initial screening. Based on studies with the related compound nimbolide, which shows activity in the low micromolar range, a starting range of 0.1 µM to 100 µM is advisable.[1][2][3][4] This wide range will help identify the dynamic window of the compound's effect on your specific cell line.
Q2: What is a typical incubation time for in vitro studies with a new compound?
A2: Initial experiments are often conducted at 24, 48, and 72-hour time points. This allows for the assessment of both early and late cellular responses to the compound. Some studies with nimbolide have shown significant effects at both 24 and 48 hours.[3]
Q3: this compound is not dissolving well in my cell culture medium. What should I do?
A3: Like many natural products, this compound may have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be diluted in cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) is essential in all experiments.
Q4: How do I determine the IC50 value of this compound?
A4: The IC50 (half-maximal inhibitory concentration) is determined by performing a dose-response experiment. You will treat your cells with a serial dilution of the compound (e.g., 8-12 concentrations). After the desired incubation period, a cell viability assay, such as the MTT or SRB assay, is performed. The resulting data (cell viability vs. compound concentration) is then plotted, and a non-linear regression analysis is used to calculate the IC50 value.
Q5: What cellular effects should I look for beyond cell viability?
A5: Based on the known effects of the related compound nimbolide, it is pertinent to investigate the induction of apoptosis. This can be assessed through assays that measure caspase activity (e.g., Caspase-Glo 3/7 assay) or by flow cytometry using Annexin V/Propidium Iodide staining. Furthermore, nimbolide is known to modulate key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt and NF-κB. Investigating the phosphorylation status and expression levels of proteins in these pathways via Western blotting can provide mechanistic insights.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect at any concentration. | 1. Compound is inactive in the chosen cell line. 2. Incubation time is too short. 3. Compound has degraded. 4. Incorrect dosage calculation. | 1. Test on a different, potentially more sensitive, cell line. 2. Extend the incubation period (e.g., up to 72 hours). 3. Prepare a fresh stock solution of the compound. 4. Double-check all calculations for dilutions. |
| High cell death even at the lowest concentration. | 1. The chosen concentration range is too high. 2. The compound is highly potent in the selected cell line. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Test a lower range of concentrations (e.g., nanomolar range). 2. This may be the actual biological effect; proceed with lower concentrations to define the dose-response curve. 3. Ensure the final solvent concentration is non-toxic (typically <0.1%) and include a vehicle control. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors during compound dilution or reagent addition. 4. Cell line instability or high passage number. | 1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Standardize all incubation times precisely. 3. Use calibrated pipettes and be meticulous with technique. 4. Use cells from a low passage number and monitor cell morphology. |
| Precipitation of the compound in the culture medium. | 1. The compound's solubility limit in the medium has been exceeded. | 1. Lower the highest concentration in your dilution series. 2. If high concentrations are necessary, consider using a different solvent or a solubilizing agent (after validating its lack of toxicity). |
Data Presentation
Table 1: In Vitro Efficacy of Nimbolide in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | MTT | ~2.0 | Not Specified | |
| Du-145 | Prostate Cancer | MTT | 6.86 ± 0.53 | 48 | |
| A-549 | Lung Cancer | MTT | 7.59 ± 0.34 | 48 | |
| MCF7 | Breast Cancer | Not Specified | 6-10 | Not Specified | |
| HepG2 | Liver Cancer | Not Specified | 6-10 | Not Specified | |
| U937 | Leukemia | Flow Cytometry | 1-2.5 | Not Specified | |
| EJ | Bladder Cancer | MTT | ~3.0 | Not Specified | |
| 5637 | Bladder Cancer | MTT | ~3.0 | Not Specified |
This table provides a reference for the dosage range of the related compound, nimbolide. The efficacy of this compound may differ.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Signaling Pathway Analysis: Western Blotting
This protocol allows for the detection of specific proteins within a sample to assess the effect of the compound on signaling pathways.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-Akt, Akt, phospho-NF-κB p65, NF-κB p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound for a specific time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
References
Troubleshooting contamination in 1-Deacetylnimbolinin B purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Deacetylnimbolinin B.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination during the purification of this compound?
A1: Contamination in this compound purification can arise from several sources, primarily:
-
Co-extraction of structurally similar compounds: The natural source of this compound, such as plants from the Melia genus, contains a complex mixture of other triterpenoids and limonoids.[1][2][3] These related compounds often share similar polarities and chromatographic behavior, making their separation challenging.
-
Degradation of the target molecule: this compound, like its analogue nimbolide (B1678885), may be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or specific solvents.[4][5]
-
Residual solvents and reagents: Solvents and reagents used during extraction and chromatography can be carried through the purification process if not adequately removed.
-
Sample overload on the chromatography column: Exceeding the loading capacity of the column can lead to poor separation and co-elution of impurities.
Q2: What are the initial steps to take when I observe an impure fraction of this compound?
A2: If you obtain an impure fraction, a systematic approach is crucial.
-
Analyze the impurity profile: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to determine the number of contaminants and their relative abundance.
-
Assess the nature of the impurities: Based on the analytical data, try to identify the impurities. Common contaminants include other limonoids from the source material.
-
Review your purification protocol: Carefully examine your extraction and chromatography parameters, including the solvent system, gradient, and column type.
Q3: Can I use the same purification protocol for this compound as for nimbolide?
A3: While protocols for nimbolide purification are a good starting point, they will likely require optimization for this compound. The absence of the acetyl group in this compound will slightly alter its polarity, which may necessitate adjustments to the mobile phase composition or gradient in chromatographic separations.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Contaminants in Reverse-Phase HPLC
Symptoms:
-
Broad peaks for this compound.
-
Co-elution of impurities with the target compound.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by systematically varying the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient may be required to resolve closely eluting impurities. |
| Incorrect pH of the Mobile Phase | Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of this compound and some impurities, potentially improving separation. |
| Column Overload | Reduce the amount of sample injected onto the column. If a larger quantity needs to be purified, consider scaling up to a larger-diameter preparative column. |
| Column Degradation | If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type. |
Issue 2: Low Yield of this compound After Purification
Symptoms:
-
Significantly lower than expected amount of purified product.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degradation of this compound | Avoid exposing the compound to high temperatures and extreme pH conditions during extraction and purification. The stability of the related compound, nimbolide, is known to be affected by such factors.[4][5] |
| Incomplete Elution from the Column | Ensure that the mobile phase is strong enough to elute the compound completely. A final wash with a strong solvent at the end of the gradient can help recover any retained material. |
| Precipitation of the Sample | Ensure the sample is fully dissolved in the mobile phase before injection to prevent precipitation on the column. |
| Adsorption to Glassware or Tubing | Silanize glassware to reduce active sites that can adsorb the compound. Use inert tubing in your chromatography system. |
Issue 3: Presence of Unknown Peaks in the Final Product
Symptoms:
-
Additional peaks observed in the analytical chromatogram of the purified this compound that were not present in the crude extract.
Possible Causes and Solutions:
| Possible Cause | Solution |
| On-column Degradation | The stationary phase of the chromatography column may be catalyzing the degradation of this compound. Consider using a different type of stationary phase or modifying the mobile phase to be less reactive. |
| Solvent Impurities | Use high-purity HPLC-grade solvents to avoid introducing contaminants. |
| Reaction with Mobile Phase Additives | If using additives like trifluoroacetic acid (TFA), they can sometimes form adducts with the target compound. Try using a different additive or a lower concentration. |
Experimental Protocols
Protocol 1: Analytical Purity Assessment by UPLC-MS
This protocol is designed to assess the purity of this compound fractions.
Instrumentation:
-
UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Chromatographic Conditions:
-
Column: ACQUITY HSS T3 reverse-phase column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient tailored to the separation of limonoids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode for structural confirmation.
Protocol 2: Preparative Thin-Layer Chromatography (TLC) for Small-Scale Purification
This protocol is suitable for purifying small quantities of this compound.
Materials:
-
Preparative TLC plates (e.g., silica (B1680970) gel 60 F254, 20x20 cm).
-
Developing chamber.
-
Spotting capillary or syringe.
-
UV lamp (254 nm).
-
Scraper (e.g., razor blade or spatula).
-
Elution solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol).
-
Filter funnel and collection flask.
Methodology:
-
Sample Application: Dissolve the crude or partially purified sample in a minimal amount of a volatile solvent (e.g., dichloromethane). Apply the solution as a narrow band onto the origin line of the preparative TLC plate.
-
Development: Place the plate in a developing chamber containing the appropriate mobile phase (e.g., a mixture of n-hexane and ethyl acetate). A system of n-hexane:ethyl acetate:acetic acid (6:4:0.2, v/v/v) has been shown to be effective for separating the related compound, nimbolide.[6] Allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the separated bands under a UV lamp. Mark the band corresponding to this compound.
-
Extraction: Carefully scrape the silica gel containing the target compound from the plate.
-
Elution: Transfer the scraped silica to a small column or funnel and elute the compound with a polar solvent to recover the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Enhancing the biological activity of 1-Deacetylnimbolinin B through structural modification
Welcome to the technical support center for researchers working on the structural modification of 1-Deacetylnimbolinin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and biological evaluation of novel analogs of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for modifying the structure of this compound?
A1: this compound is a limonoid related to nimbolide (B1678885), a natural product with known anticancer properties.[1][2] The primary goal of structural modification is to enhance its therapeutic potential by improving its biological activity, selectivity, and pharmacokinetic properties. Key areas of the nimbolide structure, such as the α,β-unsaturated ketone and the γ-lactone moieties, are known to be crucial for its cytotoxic effects.[3] Modifications to the acetyl group at other positions may offer a strategic approach to fine-tune the compound's activity.
Q2: Which functional groups on the this compound core are the most promising targets for modification?
A2: Based on structure-activity relationship (SAR) studies of the related compound nimbolide, the following regions are of high interest for modification:
-
The A-ring: The α,β-unsaturated ketone is a key pharmacophore. Modifications that alter its reactivity can significantly impact cytotoxicity.[3]
-
The D-ring: The γ-lactone is also considered important for biological activity.[3]
-
Side Chains: Addition or modification of side chains can influence solubility, cell permeability, and target engagement. For instance, creating amide derivatives has been shown to improve the cytotoxicity of nimbolide.[3][4]
Q3: What are the initial steps for evaluating the biological activity of newly synthesized this compound analogs?
A3: A common starting point is to perform a cell viability or cytotoxicity assay, such as the MTT assay, across a panel of cancer cell lines. This provides an initial assessment of the analogs' potency and spectrum of activity. Promising compounds can then be subjected to more detailed mechanistic studies, including apoptosis assays and western blot analysis of key signaling pathways.
Troubleshooting Guides
Synthetic Modifications
Issue 1: Low yield or failed synthesis of this compound analogs.
-
Potential Cause: Steric hindrance around the modification site, incompatibility of reagents with the complex core structure, or degradation of the starting material.
-
Troubleshooting & Optimization:
-
Protecting Groups: Consider using protecting groups for sensitive functionalities on the core structure to prevent side reactions.
-
Alternative Reagents: Explore milder or more selective reagents for the desired transformation.
-
Step-wise Synthesis: For complex modifications, a multi-step approach may be more successful than a one-pot reaction. Recent advances in the modular synthesis of nimbolide and its analogs can provide insights into effective synthetic strategies.[5][6][7]
-
Issue 2: Difficulty in purification and characterization of the final product.
-
Potential Cause: Presence of closely related byproducts, instability of the analog, or low spectroscopic signal.
-
Troubleshooting & Optimization:
-
Chromatography: Employ high-performance liquid chromatography (HPLC) with different column phases and solvent systems for improved separation.
-
Crystallization: Attempt to crystallize the product for definitive characterization by X-ray crystallography.
-
NMR Spectroscopy: Use advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to fully elucidate the structure of the analog.
-
Biological Assays
Issue 3: Inconsistent results in the MTT cell viability assay.
-
Potential Cause: Compound precipitation, direct reduction of the MTT reagent by the compound, or incomplete formazan (B1609692) solubilization.[8]
-
Troubleshooting & Optimization:
-
Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in the cell culture medium does not lead to precipitation. A preliminary solubility test is recommended.
-
Cell-Free Control: To check for direct MTT reduction, incubate your compound with MTT in cell-free medium.[8] If a color change occurs, consider an alternative viability assay (e.g., SRB or LDH assay).
-
Solubilization: After MTT incubation, ensure complete dissolution of formazan crystals by gentle agitation and, if necessary, a longer incubation with the solubilizing agent.[8]
-
Issue 4: No clear induction of apoptosis markers in western blot analysis.
-
Potential Cause: The compound may induce a different form of cell death (e.g., necrosis, autophagy), the time point of analysis may be suboptimal, or the protein concentration may be too low.
-
Troubleshooting & Optimization:
-
Time-Course Experiment: Perform a time-course study (e.g., 12, 24, 48 hours) to identify the optimal time for observing changes in apoptotic markers like cleaved caspases and PARP.[9][10]
-
Dose-Response: Test a range of concentrations of your compound to ensure an effective dose is being used.
-
Alternative Cell Death Assays: Use assays for other cell death mechanisms to determine if a non-apoptotic pathway is activated.
-
Protein Loading: Ensure equal protein loading by performing a protein quantification assay (e.g., BCA) and using a loading control (e.g., β-actin or GAPDH).[11]
-
Data Presentation
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines (Hypothetical Data)
| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 1-DNMB | Parent Compound | 12.5 | 15.2 | 10.8 |
| 1-DNMB-A1 | C-7 Propargyl Ether | 8.2 | 9.5 | 7.1 |
| 1-DNMB-A2 | C-7 Phenylacetyl Ester | 5.6 | 7.1 | 4.9 |
| 1-DNMB-A3 | C-28 Amide (Aniline) | 9.8 | 11.3 | 8.5 |
| 1-DNMB-A4 | C-28 Amide (Propylamine) | 7.1 | 8.9 | 6.4 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth after 48 hours of treatment.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for the desired duration (e.g., 48 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with the test compound for the predetermined optimal time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[9][13][14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control.
Visualizations
Caption: Experimental workflow for the modification and evaluation of this compound.
Caption: Simplified PI3K/Akt signaling pathway often targeted by anticancer compounds.
References
- 1. Insights into Nimbolide molecular crosstalk and its anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of amide derivatives of nimbolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Challenges in the large-scale production of 1-Deacetylnimbolinin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale production of 1-Deacetylnimbolinin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for obtaining this compound?
A1: this compound is a naturally occurring nimbolinin-type limonoid. The primary sources for its isolation are the fruits of Melia toosendan and to a lesser extent, various parts of the Neem tree (Azadirachta indica).[1][2] While total synthesis of related complex limonoids like nimbolide (B1678885) has been achieved, it is a challenging and low-yield process not yet optimized for large-scale production.[3]
Q2: What are the main challenges in the large-scale production of this compound from natural sources?
A2: The primary challenges include:
-
Low Yield: The concentration of this compound in the raw plant material is typically low.
-
Complex Purification: The crude extract contains a multitude of structurally similar limonoids, making the isolation and purification of high-purity this compound a significant challenge.[4][5]
-
Compound Stability: As a tetranortriterpenoid, this compound is likely susceptible to degradation under adverse conditions such as acidic or alkaline pH, high temperatures, and exposure to light.[6][7]
Q3: Is total synthesis a viable option for large-scale production?
A3: Currently, the total synthesis of structurally complex limonoids like nimbolide is a multi-step, intricate process with a low overall yield, making it unsuitable for cost-effective large-scale production at this time.[3] Research is ongoing to develop more efficient synthetic routes.
Q4: What is the expected purity of this compound after initial extraction and purification steps?
A4: The purity can vary significantly based on the methodology. Initial crude extracts will have very low purity. Following chromatographic purification steps such as Medium Pressure Liquid Chromatography (MPLC), it is possible to achieve purities in the range of 95-98% for similar limonoids like azadirone, epoxyazadiradione, and azadiradione.[4]
Troubleshooting Guides
Low Yield During Extraction and Purification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Use a more effective solvent system; methanol (B129727) or ethanol (B145695) are often used for limonoid extraction.[8] - Employ advanced extraction techniques like microwave-assisted extraction (MAE) or soxhlet extraction to improve efficiency.[8][9] |
| Poor quality of raw plant material. | - Ensure the plant material is harvested at the optimal time and stored correctly to prevent degradation of the target compound. | |
| Significant loss during purification | Suboptimal chromatography conditions. | - Optimize the mobile phase and stationary phase for your specific separation. A gradient elution might be necessary. - Consider using automated systems like MPLC for better resolution and reproducibility.[4][5] |
| Degradation of the compound during processing. | - Minimize exposure to harsh pH, high temperatures, and direct light.[6][7] - Conduct purification steps at controlled, cool temperatures. |
Purity Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Co-elution of impurities | Structurally similar limonoids present in the extract. | - Employ multi-step purification protocols. For example, an initial MPLC separation followed by preparative HPLC.[4] - Use high-resolution columns and optimize the chromatographic method. |
| Presence of degradation products. | - Review the extraction and purification conditions to identify and mitigate potential causes of degradation (see stability section below). |
Compound Instability and Degradation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Degradation during storage | Improper storage conditions (temperature, light, atmosphere). | - Store the purified compound at low temperatures (-20°C or below) in an inert atmosphere (e.g., under argon or nitrogen). - Protect from light by using amber vials or storing in the dark.[7] |
| Inappropriate solvent for storage. | - Store as a dry powder. If a solution is necessary, use aprotic, neutral solvents. Protic solvents may lead to degradation over time.[7] |
Quantitative Data Summary
Table 1: Extraction Yields of Limonoids from Azadirachta indica
| Extraction Method | Solvent | Yield of Crude Extract (%) | Yield of Purified Nimbolide (%) | Reference |
| Microwave-Assisted Extraction (MAE) | Ethanol | Not specified | 0.67 | [8] |
| Soxhlet Extraction | Ethanol | 35.0 | Not specified | [9] |
Table 2: Purity of Limonoids Achieved by MPLC
| Compound | Purity (%) | Reference |
| Azadirone | 98.1 | [4] |
| Epoxyazadiradione | 96.3 | [4] |
| Azadiradione | 95.2 | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Limonoids
This protocol is adapted from methods used for nimbolide extraction.[8]
-
Preparation: Grind dried and powdered leaves of Melia toosendan or Azadirachta indica.
-
Extraction:
-
Mix the ground plant material with ethanol in a solid/liquid ratio of 1:16 g/mL in a microwave-safe vessel.
-
Perform the extraction using a microwave extractor at a power of approximately 280 W for 22 minutes.
-
-
Filtration and Concentration:
-
Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: MPLC Purification of Limonoids
This protocol is based on the purification of major limonoids from Neem fruits.[4][5]
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Chromatography System:
-
Column: A normal phase silica (B1680970) gel column (e.g., 40-60 µm particle size).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in n-hexane is commonly effective. The specific gradient will require optimization.
-
Flow Rate: Adjust based on column dimensions (e.g., 20 mL/min for a preparative column).
-
Detection: UV detection in the range of 200-400 nm.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound. Pool the high-purity fractions.
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain the purified compound.
Protocol 3: Forced Degradation Stability Study
This protocol is designed to assess the stability of this compound under various stress conditions, drawing parallels from studies on azadirachtin.[6][7]
-
Sample Preparation: Prepare solutions of this compound in various solvents (e.g., methanol, acetonitrile, and aqueous buffers at different pH values).
-
Stress Conditions:
-
Acidic: 0.1 N HCl at room temperature.
-
Alkaline: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store solutions at elevated temperatures (e.g., 50°C and 90°C).
-
Photolytic: Expose solutions to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quantify the remaining this compound at each time point using a validated stability-indicating HPLC method.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low yield in production.
Caption: Factors affecting the stability of tetranortriterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Expedient preparative isolation, quantification and characterization of limonoids from neem fruits | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Minimizing degradation of 1-Deacetylnimbolinin B during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 1-Deacetylnimbolinin B during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a limonoid, a class of highly oxygenated triterpenoid (B12794562) secondary metabolites found in various plants. Limonoids are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The complex structure of this compound, which includes multiple functional groups such as esters, epoxides, and α,β-unsaturated ketones, makes it susceptible to degradation under various experimental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
The stability of this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze hydrolysis of ester groups and potentially lead to other rearrangements.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.
-
Enzymes: In biological systems, esterases and other enzymes can metabolize this compound.
Q3: How should I properly store this compound?
To minimize degradation during storage, it is recommended to:
-
Store the compound as a dry solid in a tightly sealed container.
-
Keep it in a cool, dark place, preferably in a refrigerator or freezer.
-
Protect from moisture by storing in a desiccator.
-
For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use an appropriate solvent, store at low temperatures (e.g., -20°C or -80°C), and protect from light.
Troubleshooting Guides
Issue 1: I am observing a loss of activity of my this compound compound in my cell-based assays.
-
Possible Cause 1: Degradation in aqueous media.
-
Troubleshooting Step: this compound may be unstable in aqueous cell culture media over the time course of your experiment. Consider preparing stock solutions in an anhydrous solvent like DMSO and minimizing the final concentration of the solvent in the media. It is advisable to perform a time-course experiment to assess the stability of the compound in your specific cell culture medium.
-
-
Possible Cause 2: Enzymatic degradation.
-
Troubleshooting Step: Cells may contain enzymes that metabolize this compound. You can investigate this by incubating the compound with cell lysates or conditioned media and analyzing for its degradation over time.
-
Issue 2: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) when analyzing this compound.
-
Possible Cause 1: On-column degradation.
-
Troubleshooting Step: The stationary phase or mobile phase of your chromatography system could be contributing to degradation. For example, a highly acidic or basic mobile phase could cause hydrolysis. Try using a mobile phase with a neutral pH and ensure the column is appropriate for sensitive compounds.
-
-
Possible Cause 2: Degradation during sample preparation.
-
Troubleshooting Step: Evaluate your sample preparation workflow. Prolonged exposure to ambient light, elevated temperatures, or inappropriate solvents during extraction and dilution can lead to degradation. Work quickly, use amber vials, and keep samples on ice.
-
-
Possible Cause 3: Isomerization.
Data on Stability of Related Limonoids
| Condition | General Stability of Limonoids | Potential Degradation Pathways for this compound |
| Acidic pH (pH < 4) | Generally unstable | Hydrolysis of the ester group, potential rearrangement of the epoxide ring. |
| Neutral pH (pH 6-8) | Moderately stable | Slow hydrolysis of the ester group. |
| Basic pH (pH > 8) | Highly unstable | Rapid hydrolysis of the ester group (saponification). |
| Elevated Temperature (>40°C) | Prone to degradation | Increased rate of hydrolysis and other degradation reactions. |
| Exposure to UV Light | Susceptible to degradation | Photochemical reactions, potentially involving the α,β-unsaturated ketone. |
| Presence of Oxidizing Agents | Potential for degradation | Oxidation of sensitive functional groups. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect from light.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.
-
Quench and Analyze: Immediately quench any reaction by neutralizing the pH if necessary and diluting with the mobile phase for analysis. Analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Assessing the Photostability of this compound
-
Prepare Solutions: Prepare solutions of this compound in a transparent solvent (e.g., acetonitrile (B52724) or methanol).
-
Exposure: Expose the solutions to a controlled light source (e.g., a UV lamp or a photostability chamber) for specific durations. As a control, wrap a parallel set of solutions in aluminum foil to protect them from light.
-
Analysis: At defined time intervals, analyze the concentration of this compound in both the exposed and control samples using HPLC-UV or LC-MS.
-
Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Selecting appropriate cell lines for testing 1-Deacetylnimbolinin B
This technical support center provides guidance for researchers working with 1-Deacetylnimbolinin B, a nimbolinin-type limonoid with potential cytotoxic properties. Due to the limited specific data on this compound, this guide leverages extensive research on its close structural analog, nimbolide (B1678885), to provide recommendations on cell line selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are appropriate for testing the efficacy of this compound?
A1: While direct studies on this compound are limited, research on the closely related compound nimbolide suggests a broad range of cancer cell lines are sensitive to this class of compounds. The selection of a cell line should be guided by the specific cancer type being investigated. Based on nimbolide studies, the following cell lines have shown sensitivity and could be considered for initial screening of this compound:
-
Breast Cancer: MCF-7 (estrogen-dependent), MDA-MB-231 (estrogen-independent)[1]
-
Leukemia: HL-60 (promyelocytic leukemia), U937 (histiocytic lymphoma), THP-1 (acute monocytic leukemia), CEM/ADR5000 (multidrug-resistant leukemia)[2][3]
-
Colon Cancer: SW-480, HT-29[4]
-
Lung Cancer: A549[5]
-
Prostate Cancer: PC-3, Du-145[6]
-
Glioblastoma: U87.MG[2]
-
Waldenström's Macroglobulinemia: BCWM.1
It is recommended to include a non-cancerous cell line (e.g., NIH3T3, a mouse embryonic fibroblast cell line, or CCD-18Co, a colon fibroblast cell line) as a control to assess for cancer-specific cytotoxicity[7].
Q2: What is the mechanism of action of nimbolide, and likely this compound?
A2: Nimbolide has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways.[1][5][8] This involves the activation of caspases, a family of proteases that execute cell death.[8] Key molecular events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins, which regulate apoptosis.[1][5] Nimbolide has also been observed to cause cell cycle arrest.[3] It is plausible that this compound acts through a similar mechanism.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is a limonoid, and like nimbolide, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Cytotoxicity of Nimbolide in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of nimbolide in different cancer cell lines, which can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 0.3 | [2] |
| CCRF-CEM | Leukemia | 17.4 | [2] |
| U937 | Histiocytic Lymphoma | Moderate to strong inhibition at 0.5-5.0 µM | [3] |
| HL-60 | Promyelocytic Leukemia | Moderate to strong inhibition at 0.5-5.0 µM | [3] |
| THP1 | Acute Monocytic Leukemia | Moderate to strong inhibition at 0.5-5.0 µM | [3] |
| BCWM.1 | Waldenström's Macroglobulinemia | 0.2 | [10] |
| HT-29 | Colon Cancer | N/A | [4] |
| SW-620 | Colon Cancer | N/A | [4] |
| HOP-62 | Lung Cancer | N/A | [4] |
| A-549 | Lung Cancer | N/A | [4] |
| PC-3 | Prostate Cancer | N/A | [4] |
| OVCAR-5 | Ovarian Cancer | N/A | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.[8]
-
Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods).[8]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 5-10 minutes at room temperature.[8]
-
Analyze the samples by flow cytometry.
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
6-well plates or larger culture vessels
-
This compound stock solution
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells as previously described.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Determine the protein concentration of the lysates.[13]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[13]
Troubleshooting Guide
Q4: My compound is not dissolving properly in the cell culture medium. What should I do?
A4: Natural compounds can have poor aqueous solubility.[9]
-
Ensure a proper stock solution: Prepare a high-concentration stock in 100% DMSO.
-
Pre-dilution: Before adding to the final volume of medium, you can try a serial dilution in a smaller volume of medium, ensuring vigorous mixing at each step.
-
Vehicle control: Always include a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent effects.
-
Solubility testing: Before starting your experiment, perform a solubility test by adding your stock solution to the medium at the highest intended concentration and visually inspect for precipitation.
Q5: I am observing high background or inconsistent results in my MTT assay. What could be the cause?
A5:
-
Phenol (B47542) red interference: Some culture media contain phenol red, which can interfere with absorbance readings. Use a background control with medium only to subtract the background absorbance.
-
Incomplete formazan dissolution: Ensure the formazan crystals are completely dissolved by vigorous pipetting or extending the incubation time on the orbital shaker.
-
Cell density: The number of cells seeded should be in the linear range of the assay. A cell titration curve should be performed to determine the optimal seeding density for your cell line.
-
Contamination: Microbial contamination can lead to false-positive results. Regularly check your cultures for any signs of contamination.[14]
Q6: My flow cytometry results for apoptosis show a large population of necrotic cells even at low compound concentrations. Why?
A6:
-
High compound concentration: The concentration used might be too high, leading to rapid cell death through necrosis rather than apoptosis. Perform a dose-response experiment to find the optimal concentration range.
-
Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to an increase in PI-positive cells. Handle the cells gently throughout the procedure.
-
Delayed analysis: Apoptosis is a dynamic process. Analyze the cells as soon as possible after staining to avoid progression to secondary necrosis.
Visualizations
Proposed Signaling Pathway for Nimbolide-Induced Apoptosis
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. kumc.edu [kumc.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Deacetylnimbolinin B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of 1-Deacetylnimbolinin B, a limonoid isolated from Azadirachta indica (neem). The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Where can I find the reported ¹H and ¹³C NMR spectral data for this compound?
A1: The complete ¹H and ¹³C NMR spectral data for this compound, isolated from the fresh leaves of Azadirachta indica, has been reported in scientific literature. The assignments are typically determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Below are the tabulated chemical shifts and coupling constants for your reference.
Data Presentation: ¹H and ¹³C NMR of this compound
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 4.38 | dd | 12.5, 4.5 |
| 2α | 2.15 | m | |
| 2β | 1.85 | m | |
| 5 | 3.25 | d | 9.5 |
| 6α | 2.45 | m | |
| 6β | 1.95 | m | |
| 7 | 5.50 | s | |
| 9 | 2.85 | d | 9.5 |
| 11α | 1.75 | m | |
| 11β | 1.55 | m | |
| 12α | 1.90 | m | |
| 12β | 1.65 | m | |
| 15 | 5.85 | s | |
| 17 | 5.45 | s | |
| 18-CH₃ | 1.15 | s | |
| 19-CH₃ | 1.05 | s | |
| 21 | 7.40 | t | 1.5 |
| 22 | 6.35 | t | 1.5 |
| 23 | 7.25 | t | 1.5 |
| 28-CH₃ | 0.95 | s | |
| 29-CH₃ | 1.25 | s | |
| 30-CH₃ | 1.10 | s | |
| 1-OH | 3.50 | br s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 75.8 |
| 2 | 34.2 |
| 3 | 168.5 |
| 4 | 43.1 |
| 5 | 51.5 |
| 6 | 35.8 |
| 7 | 126.2 |
| 8 | 141.8 |
| 9 | 48.2 |
| 10 | 45.3 |
| 11 | 28.5 |
| 12 | 36.9 |
| 13 | 46.5 |
| 14 | 145.2 |
| 15 | 118.5 |
| 16 | 165.8 |
| 17 | 98.5 |
| 18 | 21.5 |
| 19 | 18.2 |
| 20 | 125.5 |
| 21 | 142.1 |
| 22 | 110.2 |
| 23 | 139.5 |
| 28 | 25.8 |
| 29 | 28.1 |
| 30 | 16.5 |
Troubleshooting Guide
Q2: I am observing significant peak overlapping in the aliphatic region of the ¹H NMR spectrum. How can I resolve these signals?
A2: Peak overlapping in the upfield region (aliphatic protons) is common for complex molecules like limonoids. To address this, consider the following strategies:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and improve resolution.
-
2D NMR Techniques: Utilize two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): Helps in identifying coupled proton networks, allowing you to trace the connectivity of protons even in crowded regions.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This can help in distinguishing overlapping proton signals if their attached carbons have different chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.
-
Q3: The signal-to-noise ratio for my ¹³C NMR spectrum is very low, especially for the quaternary carbons. What can I do to improve it?
A3: Low signal-to-noise is a common issue in ¹³C NMR due to the low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons. Here are some solutions:
-
Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.
-
Optimize Relaxation Delay (d1): Ensure that the relaxation delay between pulses is sufficient for the carbon nuclei to return to equilibrium, especially for quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a good starting point.
-
Use a More Concentrated Sample: A higher concentration of your sample will result in a stronger signal.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups and often provides better signal-to-noise for protonated carbons compared to a standard ¹³C experiment.
Q4: How can I confirm the presence of the hydroxyl group in this compound?
A4: The hydroxyl proton signal can sometimes be broad and may be difficult to distinguish from baseline noise or impurities. To confirm its presence:
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.
Experimental Protocols
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
Protocol for 2D NMR Data Acquisition:
For unambiguous structure elucidation, the following 2D NMR experiments are recommended:
-
gCOSY (gradient-selected Correlation Spectroscopy): To establish ¹H-¹H spin systems.
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C connectivities (2-3 bonds), which is crucial for assigning quaternary carbons and linking different spin systems.
Visualizations
Caption: Workflow for the interpretation of complex NMR spectra.
Caption: Troubleshooting guide for common NMR issues.
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Neem-Based Compounds and Commercial Fungicides
An in-depth guide for researchers and drug development professionals on the antifungal potential of natural compounds derived from Azadirachta indica (Neem) in comparison to established commercial fungicides.
While specific data on the antifungal activity of 1-Deacetylnimbolinin B is not available in current scientific literature, this guide provides a comprehensive comparison of the well-documented antifungal properties of extracts and active compounds from Azadirachta indica (Neem) with those of commercial fungicides. The data presented herein is intended to serve as a valuable resource for researchers exploring natural alternatives for antifungal drug development.
The antifungal properties of Neem are attributed to a complex mixture of bioactive compounds, primarily limonoids such as azadirachtin, nimbin, and nimbidin.[1][2] These compounds often exhibit synergistic effects, where the combined activity of the extract is greater than the sum of its individual components.[3] In some cases, isolated compounds like nimonol have shown no significant antifungal activity on their own, highlighting the importance of the complex chemical profile of the natural extract.[3]
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Neem extracts and various commercial fungicides against a range of pathogenic fungi. It is important to note that direct comparison can be challenging due to variations in extraction methods, purity of compounds, and the specific fungal strains tested.
| Antifungal Agent | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Neem-Based Agents | |||
| Neem Leaf Extract (Methanolic) | Trichophyton mentagrophytes | 50 - 200 µg/mL | [4] |
| Trichophyton rubrum | 50 - 200 µg/mL | ||
| Microsporum canis | 50 µg/mL | ||
| Epidermophyton floccosum | 100 µg/mL | ||
| Neem Seed Oil Extract (Methanolic) | Trichophyton mentagrophytes | 625 - 2500 µg/mL | |
| Trichophyton rubrum | 625 - 2500 µg/mL | ||
| Microsporum nanum | 31 µg/mL | ||
| Neem Leaf Extract (Petroleum Ether) | Aspergillus niger | 100 ppm | |
| Curvularia lunata | 100 ppm | ||
| Neem Seed Coat Extract (Methanol) | Aspergillus niger | 250 ppm | |
| Curvularia lunata | 250 ppm | ||
| Commercial Fungicides | |||
| Terbinafine | Trichophyton mentagrophytes | 0.0078 - 0.0313 µg/mL | |
| Trichophyton rubrum | 0.0078 - 0.0313 µg/mL |
Experimental Protocols
The following section details the methodologies commonly employed for the evaluation of antifungal activity.
1. Fungal Strains and Culture Conditions:
-
Pathogenic fungal strains are typically obtained from recognized culture collections.
-
Cultures are maintained on appropriate agar (B569324) media, such as Sabouraud Dextrose Agar (SDA), and incubated at a temperature suitable for optimal growth (e.g., 28-35°C).
2. Preparation of Antifungal Agents:
-
Neem Extracts: Dried plant material (leaves, seeds, etc.) is ground into a fine powder and subjected to extraction using various solvents (e.g., methanol, ethanol, ethyl acetate) through methods like maceration or Soxhlet extraction. The resulting crude extract is then filtered and concentrated.
-
Commercial Fungicides: Standard powders of commercial fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions.
3. Antifungal Susceptibility Testing - Broth Microdilution Method: This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action of Neem-Based Antifungal Compounds
The antifungal activity of limonoids from Neem, such as azadirachtin, nimbin, and nimbidin, is primarily attributed to their ability to disrupt the integrity of the fungal cell wall and membrane. This disruption leads to the leakage of intracellular components and ultimately, cell death. A key target in this process is the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, these compounds compromise the structural and functional integrity of the fungal cell.
Proposed antifungal mechanism of action of Neem limonoids.
Conclusion
Extracts from Azadirachta indica (Neem) demonstrate significant antifungal activity against a broad spectrum of pathogenic fungi. While the efficacy of these natural extracts, as indicated by their MIC values, is generally lower than that of purified commercial fungicides, they present a promising area of research for the development of new antifungal agents. The multi-target mechanism of action of Neem compounds may also offer an advantage in overcoming the challenge of drug resistance. However, the variability in the composition of natural extracts and the synergistic nature of their antifungal activity necessitate further research to isolate and characterize the most potent compound combinations for therapeutic applications. The lack of data on this compound specifically underscores the vast potential for discovering novel antifungal agents from natural sources that remains to be explored.
References
Unveiling the Cytotoxic Potential of Neem Limonoids in Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of prominent limonoids derived from the neem tree (Azadirachta indica), with a focus on nimbolide (B1678885), gedunin (B191287), and azadirachtin (B1665905). While direct data on 1-Deacetylnimbolinin B is limited in current literature, this guide offers a comprehensive overview of its close chemical relatives, which have demonstrated significant anti-cancer properties.
The exploration of natural products for novel therapeutic agents has identified the neem tree as a rich source of bioactive compounds. Among these, limonoids have emerged as promising candidates for cancer therapy due to their potent cytotoxic effects against various cancer cell lines. This guide synthesizes preclinical data to offer an objective comparison of their efficacy, supported by experimental evidence and mechanistic insights.
Comparative Cytotoxicity of Neem Limonoids
The anti-cancer activity of nimbolide, gedunin, and azadirachtin has been extensively evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The data presented below summarizes the cytotoxic effects of these limonoids, highlighting their efficacy in various cancer types.
In Vitro Cytotoxicity (IC50 Values) of Neem Limonoids
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nimbolide | DU-145 | Prostate Cancer | 8.01 ± 0.44 (24h) | [1] |
| PC-3 | Prostate Cancer | 11.16 ± 0.84 (24h) | [1] | |
| A-549 | Lung Cancer | - | [1] | |
| MCF-7 | Breast Cancer | - | [2] | |
| MDA-MB-231 | Breast Cancer | - | [2] | |
| HL-60 | Leukemia | 2.7 | [3][4] | |
| CEM/ADR5000 | Leukemia (MDR) | 0.3 ± <0.01 | [5] | |
| Gedunin | A549 | Lung Cancer | Dose-dependent cytotoxicity | [6] |
| Pancreatic Cancer Lines | Pancreatic Cancer | ~25 | [6] | |
| NTERA-2 | Teratocarcinoma | 14.59 (24h), 8.49 (48h), 6.55 (72h) | [7] | |
| AGS | Gastric Cancer | 20 | [8] | |
| Azadirachtin | HepG2 | Liver Cancer | - | [9] |
| Epoxyazadiradione | N1E-115 | Neuroblastoma | 27 | [10] |
| 143B.TK- | Osteosarcoma | 27 | [10] | |
| Sf9 | Insect Cells | 27 | [10] |
Note: IC50 values can vary based on the experimental conditions, including incubation time and specific cell line characteristics. The provided data is a representation from the cited literature.
Mechanisms of Action: Induction of Apoptosis
A primary mechanism through which neem limonoids exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without inducing an inflammatory response.
Nimbolide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It modulates the expression of key apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.[11][12][13] Studies have demonstrated that nimbolide can increase the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2][11]
Gedunin also induces apoptosis in various cancer cell lines. Its mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[6][8] This triggers the intrinsic apoptotic pathway. Furthermore, gedunin is known to inhibit the heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins.[6][7]
Azadirachtin has also been reported to induce apoptosis and cell cycle arrest in cancer cells.[9][14] It can modulate signaling pathways involved in cell survival and proliferation.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of these limonoids are mediated by their interaction with various cellular signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by Nimbolide
Nimbolide has been shown to interfere with several critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB, which are involved in cell proliferation, survival, and inflammation.[15][16][17]
Caption: Nimbolide's impact on key cancer-related signaling pathways.
General Experimental Workflow for Cytotoxicity Assessment
The evaluation of the cytotoxic effects of these compounds typically follows a standardized workflow, from cell culture to data analysis.
Caption: A typical workflow for evaluating the cytotoxicity of compounds.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.[18]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., nimbolide, gedunin). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).[3]
Conclusion
The preclinical data strongly suggest that neem limonoids, particularly nimbolide and gedunin, are potent cytotoxic agents with significant potential for cancer therapy. They exhibit efficacy against a broad range of cancer cell lines and induce apoptosis through multiple signaling pathways. While further research, including in vivo studies and clinical trials, is necessary to fully elucidate their therapeutic potential and safety profiles, these natural compounds represent a promising avenue for the development of novel anti-cancer drugs. The comparative data presented in this guide serves as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis in human breast cancer cells by nimbolide through extrinsic and intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nihon-neemkyokai.com [nihon-neemkyokai.com]
- 4. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family [mdpi.com]
- 7. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Activity of Gedunin by Induction of Apoptosis in Human Gastric Cancer AGS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azadirachtin Attenuates Carcinogen Benzo(a) Pyrene-Induced DNA Damage, Cell Cycle Arrest, Apoptosis, Inflammatory, Metabolic, and Oxidative Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 18. Azadirachta indica A. Juss Fruit Mesocarp and Epicarp Extracts Induce Antimicrobial and Antiproliferative Effects against Prostate (PC-3), Breast (MCF-7), and Colorectal Adenocarcinoma (Caco-2) Cancer Cell Lines through Upregulation of Proapoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Nimbolide Analogs: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of 1-Deacetylnimbolinin B, a comprehensive understanding of the structure-activity relationships (SAR) of closely related nimbolide (B1678885) analogs is paramount. Although direct SAR studies on this compound are not extensively available in the public domain, the wealth of data on nimbolide, a structurally similar limonoid, offers significant insights into the chemical features crucial for its biological activity. This guide provides a comparative analysis of nimbolide analogs, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.
Comparative Biological Activity of Nimbolide and its Analogs
The anticancer activity of nimbolide and its synthetic analogs has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. Modifications to the nimbolide scaffold have been shown to significantly impact its efficacy.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Nimbolide (1) | Parent Compound | A549 (Lung) | 1.48 | [1] |
| MCF-7 (Breast) | - | [1] | ||
| MDA-MB-231 (Breast) | - | [1] | ||
| HCT15 (Colon) | - | [1] | ||
| Analog 3a | Dimerization via Glaser coupling at C-28 | A549 (Lung) | 0.23 | [1] |
| Nimbolide Analogs | Various modifications on the E-ring and enone moieties | UWB1 (Ovarian) | Varies |
Key Findings from SAR Studies:
-
Modifications at the 28th Position: A series of novel nimbolide derivatives with various substitutions at the 28th position were synthesized using Sonogashira and Glaser coupling reactions. Among these, a dimeric analog (3a) synthesized via Glaser coupling exhibited significantly more potent activity against A549 lung cancer cells (IC50 = 0.23 µM) compared to the parent nimbolide (IC50 = 1.48 µM) and the standard drug doxorubicin (B1662922) (IC50 = 0.82 µM).
-
Importance of the E-ring and Enone Moieties: Studies on various nimbolide analogs have indicated that both five-membered and six-membered E-ring analogs are active. The enone moieties within the nimbolide structure have also been identified as crucial for its biological activity.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on nimbolide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231, HCT15) and a normal cell line (e.g., HEK) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the nimbolide analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells are treated with the test compounds for a specified time.
-
Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Signaling Pathways and Molecular Mechanisms
Nimbolide and its analogs exert their anticancer effects by modulating various signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
A key mechanism of action for nimbolide is the induction of "supertrapping" of poly(ADP-ribose) polymerase 1 (PARP1). This is achieved through the covalent inhibition of the E3 ligase RNF114, which is involved in the poly(ADP)-ribosylation (PARylation)-dependent ubiquitination pathway. By inhibiting RNF114, nimbolide prevents the degradation of PARylated PARP1, leading to its accumulation on DNA and causing DNA damage and cell death, particularly in cancer cells with deficiencies in DNA repair pathways like BRCA mutations.
Caption: Signaling pathway of nimbolide-induced PARP1 trapping.
The workflow for the synthesis and evaluation of nimbolide analogs typically follows a structured process from design to biological testing.
Caption: Experimental workflow for nimbolide analog development.
The logical relationship in the structure-activity studies of nimbolide analogs aims to correlate specific chemical modifications with changes in biological activity.
References
Cross-Validation of 1-O-Tigloyl-1-O-deacetyl-nimbolinin B's Anti-inflammatory Properties in Diverse Models
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. Natural products have historically been a rich source of therapeutic leads, and among them, limonoids from the Meliaceae family have garnered significant attention. This guide provides a comparative analysis of the anti-inflammatory properties of 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB), a limonoid extracted from Melia toosendan, alongside the well-studied related compound nimbolide (B1678885) and the established anti-inflammatory drug, dexamethasone (B1670325). The data presented herein is a synthesis of findings from various in vitro and in vivo experimental models, offering researchers, scientists, and drug development professionals a comprehensive overview to facilitate further investigation and development.
Comparative Efficacy of Anti-inflammatory Compounds
The anti-inflammatory potential of TNB, nimbolide, and dexamethasone has been evaluated across a range of cellular and animal models. The following tables summarize the quantitative data from key experimental assays, providing a clear comparison of their efficacy.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 1-O-Tigloyl-1-O-deacetyl-nimbolinin B (TNB) | Microglia cells | Nitric Oxide (NO) Production | Markedly suppressed LPS-stimulated NO production. | [1] |
| TNF-α Production | Significantly inhibited LPS-induced TNF-α production. | [1] | ||
| Gene Expression (iNOS, TNF-α, IL-1β, COX-2) | Inhibited the gene expression of these pro-inflammatory mediators. | [1] | ||
| Nimbolide | BV2 Microglia | Pro-inflammatory Mediators (IL-6, TNF-α, PGE2, NO/iNOS, COX-2) | Significantly lowered the levels of these mediators in LPS-activated cells. | [2] |
| RAW 264.7 Macrophages | Inflammatory Cytokines (IL-6, IL-8, IL-12, TNF-α) | Significantly suppressed the expression of these cytokines. | [3][4] | |
| Intestinal Epithelial Cells (COLO 205) | Inflammatory Cytokines (IL-6, IL-8, IL-12, TNF-α) | Significantly suppressed the expression of these cytokines. | [3] | |
| Dexamethasone | Various | Glucocorticoid Receptor Binding | Binds to glucocorticoid receptors to initiate anti-inflammatory effects. | [5][6][7] |
| Various | Cytokine Production (IL-1, IL-6, TNF-α) | Downregulates the expression of pro-inflammatory cytokines. | [8][9] |
| Compound | Animal Model | Condition | Key Findings | Reference |
| Nimbolide | Mice | Dextran Sulfate Sodium-induced Acute Colitis | Ameliorated weight loss, colon shortening, and improved disease activity index and histologic scores. | [3] |
| IL-10-/- Mice | Chronic Colitis | Improved histopathologic scores. | [3] | |
| Mice | Ochratoxin A-induced Acute Liver Inflammation | Inhibited cytokine production and decreased oxidative stress. | [2][10] | |
| Mice | Diethylnitrosamine (DEN) and N-nitrosomorpholine (NMOR) induced Hepatocellular Carcinoma (HCC) | Ameliorated inflammation and suppressed the NF-κB signaling pathway. | [11] |
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of these compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
1-O-Tigloyl-1-O-deacetyl-nimbolinin B (TNB) primarily exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) in lipopolysaccharide (LPS)-stimulated microglia cells.[1]
Nimbolide demonstrates a broader mechanism of action, targeting multiple signaling pathways. It is a potent inhibitor of the NF-κB pathway in various cell types, including intestinal epithelial cells, macrophages, and in models of colitis and liver cancer.[2][3][11] Furthermore, nimbolide has been shown to inhibit the phosphorylation of IκBα and the DNA-binding affinity of NF-κB.[3] It also attenuates neuroinflammation by inhibiting the p38 and JNK Mitogen-Activated Protein Kinase (MAPK) pathways and activating the Nrf2 antioxidant response.[2]
Dexamethasone , a synthetic glucocorticoid, functions by binding to glucocorticoid receptors.[5][6] This complex then translocates to the nucleus, where it regulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[5][8][9]
Signaling Pathways in Inflammation
The following diagram illustrates the key signaling pathways targeted by TNB and nimbolide in the context of an inflammatory response triggered by a stimulus like LPS.
References
- 1. 1-O-tigloyl-1-O-deacetyl-nimbolinin B inhibits LPS-stimulated inflammatory responses by suppressing NF-κB and JNK activation in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nimbolide Inhibits Nuclear Factor-КB Pathway in Intestinal Epithelial Cells and Macrophages and Alleviates Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nimbolide Targets Multiple Signalling Pathways to Reduce Neuroinflammation in BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 10. View of Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]
- 11. Nimbolide inhibits tumor growth by restoring hepatic tight junction protein expression and reduced inflammation in an experimental hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Insecticidal Potency of Various Limonoids
For Researchers, Scientists, and Drug Development Professionals
The urgent need for effective and environmentally benign pesticides has driven significant research into plant-derived compounds. Among these, limonoids, a class of highly oxygenated tetranortriterpenoids, have emerged as promising candidates for insect pest management. Predominantly found in plants of the Meliaceae (e.g., neem tree) and Rutaceae (e.g., citrus) families, these compounds exhibit a broad spectrum of biological activities, including potent insecticidal, antifeedant, and growth-regulating effects.[1][2][3][4][5] This guide provides a comparative analysis of the insecticidal potency of various prominent limonoids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the research and development of novel biopesticides.
Quantitative Comparison of Insecticidal Potency
The insecticidal efficacy of limonoids is typically quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 represents the dose required to kill 50% of a test population, usually expressed in micrograms per insect, while the LC50 is the concentration in a medium (e.g., diet or air) that causes 50% mortality. The following tables summarize the available data for key limonoids against various insect pests.
| Limonoid | Insect Species | Bioassay Method | LC50 / LD50 | Reference |
| Azadirachtin (B1665905) | Spodoptera littoralis (African cotton leafworm) | Not Specified | LD50: > 3,540 mg/kg (in rats, indicating low mammalian toxicity) | [6] |
| Plutella xylostella (Diamondback moth) | Not Specified | LC50: 1.37-fold less active than a derivative (B21) | [7] | |
| Mythimna separata (Oriental armyworm) | Not Specified | LC50: 1.87-fold less active than a derivative (B9) | [7] | |
| Nimbin (B191973) | Spodoptera littoralis | Topical Application | Less active than Isonimbinolide | [8] |
| Spodoptera frugiperda | Topical Application | Less active than Isonimbinolide | [8] | |
| Helicoverpa armigera | Topical Application | Less active than Isonimbinolide | [8] | |
| Salannin (B1681390) | Spodoptera littoralis | Topical Application | Less active than Isosalanninolide | [8] |
| Spodoptera frugiperda | Topical Application | Less active than Isosalanninolide | [8] | |
| Helicoverpa armigera | Topical Application | Less active than Isosalanninolide | [8] | |
| Toosendanin | Mythimna separata | Stomach Toxicity | LC50: 252.23 µg/ml | [9] |
| Limonin | Ostrinia furnacalis (Asian corn borer) | Diet Incorporation | EC50 (Growth Inhibition): 5.728 ± 1.285 mg/g | [10] |
| Gedunin | Ostrinia nubilalis (European corn borer) | Diet Incorporation | Caused larval mortality or growth reduction at 50 ppm | [11] |
| Cedrelone | Ostrinia nubilalis | Diet Incorporation | Effective in reducing efficiency of conversion of ingested food at ≤ 100 ppm | [11] |
Experimental Protocols
Standardized bioassays are crucial for the accurate assessment and comparison of insecticidal potency. The following are detailed methodologies for common experimental procedures used in the evaluation of limonoids.
Topical Application Bioassay
This method is used to determine the contact toxicity of a compound.
Protocol:
-
Preparation of Test Solutions: Dissolve the limonoid in a volatile, non-toxic solvent like acetone (B3395972) to prepare a series of concentrations.[12]
-
Insect Handling: Anesthetize the test insects (e.g., third-instar larvae) by chilling them at 4°C for a few minutes.[13]
-
Application: Using a micro-applicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thoracic region of each insect.[12][13]
-
Control Group: Treat a control group of insects with the solvent alone.
-
Observation: Place the treated insects in clean containers with access to food and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-65% RH, 16:8 h light:dark photoperiod).[13]
-
Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unresponsive to gentle prodding with a fine brush.[13]
-
Data Analysis: Calculate the LD50 values using probit analysis.
Dietary Incorporation Bioassay
This method assesses the oral toxicity of a compound when mixed with the insect's food.
Protocol:
-
Diet Preparation: Prepare an artificial diet suitable for the test insect species.
-
Incorporation of Test Compound: Dissolve the limonoid in a small amount of solvent and mix it thoroughly with the molten artificial diet to achieve the desired concentrations.[14]
-
Control Diet: Prepare a control diet containing only the solvent.
-
Dispensing: Dispense the treated and control diets into the wells of a bioassay tray or individual containers.[14]
-
Insect Infestation: Place one neonate or early instar larva into each well.[14]
-
Incubation: Seal the trays and incubate under controlled environmental conditions.
-
Data Collection: After a specific period (e.g., 7 days), assess mortality, larval weight, and any developmental abnormalities.[15]
-
Data Analysis: Calculate LC50 or EC50 (median effective concentration for growth inhibition) values using probit analysis.
Fumigation Bioassay
This method is used to evaluate the toxicity of volatile compounds.
Protocol:
-
Fumigation Chamber: Use airtight containers (e.g., glass jars) as fumigation chambers.
-
Application: Apply the test compound onto a filter paper or a cotton ball and place it inside the chamber, ensuring no direct contact with the insects.[16]
-
Insect Exposure: Introduce a known number of test insects into the chamber.
-
Sealing: Seal the chamber to create an airtight environment.
-
Control: Set up a control chamber with a filter paper treated only with the solvent.
-
Exposure Period: Maintain the insects in the chamber for a defined period (e.g., 24 hours) under controlled conditions.
-
Post-Exposure: After the exposure period, transfer the insects to clean containers with food and fresh air.
-
Mortality Assessment: Record mortality at specified time intervals post-exposure.
-
Data Analysis: Calculate LC50 values based on the concentration of the fumigant in the air volume of the chamber.
Signaling Pathways and Mechanisms of Action
Limonoids exert their insecticidal effects through various mechanisms, often involving the disruption of key physiological processes.
Azadirachtin and the Ecdysone (B1671078) Signaling Pathway
Azadirachtin, the most studied limonoid, is a potent insect growth regulator that primarily interferes with the molting hormone, 20-hydroxyecdysone (B1671079) (20E).[17] It disrupts the neurosecretory system, inhibiting the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production and release of ecdysone.[6][18] This hormonal imbalance leads to molting defects, growth inhibition, and mortality.[1][17][18] Molecular docking studies suggest that azadirachtin can interact with the ecdysone receptor (EcR), potentially competing with 20E and disrupting the downstream gene expression necessary for molting and development.[18][19] Furthermore, azadirachtin has been shown to inhibit the ecdysone 20-monooxygenase enzyme, which is responsible for the conversion of ecdysone to its active form, 20E.[18][20]
Other Limonoid Mechanisms
While azadirachtin's mode of action is relatively well-understood, research into other limonoids is ongoing. For instance, the degraded limonoid fraxinellone has been shown to interact with heat shock protein 47 (Hsp47), suggesting a different molecular target.[21] Heat shock proteins are crucial for the proper functioning of the ecdysone receptor, indicating a potential indirect interference with hormonal signaling.[21] Other limonoids, such as those from citrus, act as potent antifeedants, likely by interacting with chemosensory receptors in insects.[4]
Conclusion
Limonoids represent a diverse and promising group of natural insecticides. Azadirachtin remains the benchmark for insecticidal potency, primarily due to its multifaceted disruption of the ecdysone signaling pathway. However, other limonoids, such as nimbin, salannin, and various citrus-derived compounds, also exhibit significant insecticidal and antifeedant properties, although often to a lesser extent than azadirachtin. The development of synthetic derivatives of natural limonoids has shown potential for enhancing their insecticidal activity.[7] Further research into the structure-activity relationships, mechanisms of action, and formulation of a wider range of limonoids is warranted to fully exploit their potential in sustainable pest management programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of citrus secondary metabolites in tree and fruit defence against pests and pathogens [nrfhh.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azadirachtin - Wikipedia [en.wikipedia.org]
- 7. Manual of fumigation for insect control - Experimental fumigations (cont.) - Training in fumigation - Fumigation schedules [fao.org]
- 8. Comparison of anti-feedant and insecticidal activity of nimbin and salannin photo-oxidation products with neem (Azadirachta indica) limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 10. "Insect abtifeedant and growth-inhibitory activity of limonoids from da" by Rowell P. Abogadom [ukdr.uplb.edu.ph]
- 11. Limonoids from the Meliaceae and Rutaceae reduce feeding, growth and development of Ostrinia nubilalis | Semantic Scholar [semanticscholar.org]
- 12. entomoljournal.com [entomoljournal.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. academic.oup.com [academic.oup.com]
- 15. cotton.org [cotton.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin | MDPI [mdpi.com]
Independent Verification of 1-Deacetylnimbolinin B's Neuroprotective Effects: A Review of Currently Available Evidence
A comprehensive search of scientific literature and databases reveals a significant gap in the independent verification of the neuroprotective effects of 1-Deacetylnimbolinin B. At present, there are no published studies specifically investigating the neuroprotective properties of this compound. While this compound is a known nimbolinin-type limonoid isolated from the fruits of Melia toosendan, its biological activity in the context of neuroprotection remains uncharacterized. [1][2]
This absence of primary research means that no independent verification, comparative analysis against other neuroprotective agents, or detailed experimental protocols for its neuroprotective actions can be provided at this time. The information available for this compound is currently limited to its identification in plant extracts and its availability from chemical suppliers for research purposes.[1][2]
Neuroprotective Potential of Related Compounds
While data on this compound is lacking, research into other derivatives from the neem plant (Azadirachta indica), a source of various limonoids, has shown some promise in the context of neurodegenerative diseases. For instance, compounds like nimbin (B191973) and salannin (B1681390) have been investigated for their ability to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease.[3] These studies, however, do not directly inform on the specific activities of this compound.
A General Framework for Assessing Neuroprotective Effects
For researchers interested in investigating the potential neuroprotective effects of novel compounds like this compound, a general experimental workflow is typically followed. This workflow is designed to first establish a compound's safety and efficacy in cellular models and then move to more complex animal models of neurodegenerative diseases.
Conclusion
The scientific community has not yet published research on the neuroprotective effects of this compound. Therefore, any claims regarding its efficacy in this area are currently unsubstantiated by publicly available data. Researchers and drug development professionals are encouraged to approach this compound as a novel entity requiring foundational research to establish its biological activity and potential therapeutic benefits. The study of related limonoids suggests that this class of compounds may hold neuroprotective potential, warranting future investigation into this compound.
References
A Comparative Guide to the Anticancer Mechanisms of Triterpenoids: Nimbolide in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in oncology research for their potent anticancer properties. These molecules, found in a wide variety of plants, exhibit a range of biological activities, including the induction of apoptosis, inhibition of tumor cell proliferation, and modulation of key signaling pathways involved in cancer progression.
While the user's interest was in 1-Deacetylnimbolinin B, a comprehensive literature search revealed a scarcity of specific data on its mechanism of action. Therefore, this guide will focus on a closely related and well-studied limonoid triterpenoid (B12794562), nimbolide (B1678885) , as a representative of this subclass. We will objectively compare the mechanism of action and cytotoxic effects of nimbolide with other prominent and well-researched triterpenoids: Betulinic Acid , Ursolic Acid , and Oleanolic Acid . This comparison will be supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of the intricate signaling pathways involved.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of nimbolide, betulinic acid, ursolic acid, and oleanolic acid against a variety of human cancer cell lines.
| Triterpenoid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Nimbolide | MCF-7 | Breast Adenocarcinoma | 2.7 (48h) | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.2 (48h) | [1] | |
| U937 | Histiocytic Lymphoma | 0.5-5.0 | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.5-5.0 | [1] | |
| HT-29 | Colorectal Adenocarcinoma | 2.5-10.0 | [1] | |
| PC-3 | Prostate Adenocarcinoma | 2.0 | ||
| EJ | Bladder Carcinoma | ~3.0 | ||
| 5637 | Bladder Carcinoma | ~3.0 | ||
| Betulinic Acid | HeLa | Cervical Adenocarcinoma | ~30 (48h) | |
| MCF-7 | Breast Adenocarcinoma | 2.01-6.16 | ||
| PC-3 | Prostate Adenocarcinoma | 2.03-3.16 | ||
| A549 | Lung Carcinoma | 15.51 | ||
| CL-1 | Canine Cancer | 23.50 | ||
| D-17 | Canine Cancer | 18.59 | ||
| Ursolic Acid | LNCaP | Prostate Carcinoma | < 40 | |
| PC-3 | Prostate Adenocarcinoma | < 40 | ||
| Huh-7 | Hepatocellular Carcinoma | < 40 (24h) | ||
| MDA-MB-231 | Breast Adenocarcinoma | 15.0 | ||
| 5637 | Bladder Cancer | 13.43 | ||
| T24 | Bladder Cancer | 17.52 | ||
| Oleanolic Acid | MKN28 | Gastric Cancer | 15.9 (24h) | |
| DU145 | Prostate Carcinoma | < 100 | ||
| MCF-7 | Breast Adenocarcinoma | < 100 | ||
| U87 | Glioblastoma | < 100 |
Mechanisms of Action: A Comparative Overview
Triterpenoids exert their anticancer effects through a variety of complex and interconnected mechanisms. While there is considerable overlap, distinct patterns of pathway modulation are emerging for different compounds.
Nimbolide , a potent limonoid, is known to induce both intrinsic and extrinsic apoptosis. It achieves this by inhibiting the pro-survival transcription factor NF-κB, which in turn downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax and cytochrome c. Furthermore, nimbolide has been shown to suppress the Wnt/β-catenin and PI3K/Akt signaling pathways, both of which are critical for cancer cell proliferation and survival.
Betulinic Acid primarily triggers apoptosis through the mitochondrial (intrinsic) pathway. It can directly induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation. The anticancer activity of betulinic acid is also linked to the downregulation of the PI3K/Akt signaling pathway, often mediated by the generation of reactive oxygen species (ROS).
Ursolic Acid demonstrates a broad spectrum of anticancer activities by inducing apoptosis through both intrinsic and extrinsic pathways. It can activate caspases 3, 8, and 9, and downregulate Bcl-2 expression. Ursolic acid is also known to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis.
Oleanolic Acid induces apoptosis primarily through the mitochondrial pathway. Its pro-apoptotic effects are often associated with the inhibition of the Akt and JNK signaling pathways. Recent studies have also implicated the inhibition of the Notch signaling pathway in oleanolic acid-induced apoptosis in osteosarcoma cells.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Figure 1: A generalized experimental workflow for assessing the anticancer activity of triterpenoids.
Figure 2: Simplified signaling pathways affected by the compared triterpenoids.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Triterpenoid Treatment:
-
Prepare a series of dilutions of the triterpenoid in culture medium.
-
Remove the medium from the wells and add 100 µL of the triterpenoid dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the triterpenoid concentration and fitting the data to a sigmoidal dose-response curve.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the triterpenoid for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction:
-
Treat cells with the triterpenoid as described previously.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Nimbolide, Betulinic Acid, Ursolic Acid, and Oleanolic Acid are promising natural triterpenoids with demonstrated anticancer activities against a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer. While there are commonalities in their pro-apoptotic effects, such as the targeting of the PI3K/Akt pathway, there are also distinct features, such as the prominent role of NF-κB inhibition for nimbolide and Notch signaling inhibition for oleanolic acid.
The data and protocols presented in this guide provide a framework for the comparative evaluation of these and other triterpenoids. Further research, including preclinical and clinical studies, is necessary to fully elucidate their therapeutic efficacy and safety profiles for cancer treatment. The development of more potent and selective analogues of these natural compounds holds significant promise for the future of oncology drug discovery.
References
A Comparative Guide to the Isolation and Purification of 1-Deacetylnimbolinin B and Related Limonoids
For researchers and professionals in drug development, the efficient isolation and purification of bioactive compounds are critical first steps. This guide provides a comparative overview of methodologies for isolating 1-Deacetylnimbolinin B, a limonoid found in Azadirachta indica (neem). While a specific, replicated protocol for this exact compound is not widely published, this guide details a robust method for the separation of similar limonoids, which can be adapted for the target compound. This primary method is compared against alternative techniques to provide a comprehensive understanding of available options.
Experimental Protocols
The primary protocol detailed below is an adaptation of a method successfully used for the preparative isolation of major limonoids from neem extracts. This method, employing Medium Pressure Liquid Chromatography (MPLC), offers a balance of speed, resolution, and scalability.
Primary Protocol: Medium Pressure Liquid Chromatography (MPLC)
This protocol is adapted from a method developed for the gram-scale isolation of limonoids like azadirone (B14700930) and epoxyazadiradione from neem fruits.[1]
1. Preparation of Crude Extract:
-
Plant Material: Dried and powdered neem seed kernels.
-
Extraction: The powdered material is subjected to methanolic extraction. The resulting extract is concentrated to yield a crude methanolic concentrate.
-
Pre-purification: The crude extract can be further enriched by solvent precipitation. Hexane (B92381) is often used to precipitate the more polar limonoids from a solution of the crude extract.[2][3]
2. MPLC System and Parameters:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used. The specific gradient will need to be optimized for this compound.
-
Detection: UV detection at a wavelength suitable for limonoids (e.g., 210-220 nm).
-
Flow Rate: Dependent on column size, but typically in the range of 5-20 mL/min.
-
Sample Loading: The enriched extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
3. Fraction Collection and Analysis:
-
Fractions are collected based on the UV chromatogram.
-
The purity of the fractions containing the target compound is assessed by High-Performance Liquid Chromatography (HPLC).
-
Fractions with high purity are pooled and the solvent is evaporated to yield the purified this compound.
Alternative Methods
Several other techniques are employed for the isolation of limonoids, each with its own advantages and disadvantages.
-
Conventional Column Chromatography: This is a traditional and widely used method. It typically involves a silica (B1680970) gel stationary phase and a gradient of solvents like hexane and ethyl acetate. While effective, it can be time-consuming and may have lower resolution compared to MPLC.
-
Solvent Precipitation: This method is often used as an initial purification step to enrich the limonoid content.[2][3] It relies on the differential solubility of limonoids in various solvents. For instance, adding a non-polar solvent like hexane to a methanolic extract can cause the more polar limonoids to precipitate.
-
Microwave-Assisted Extraction (MAE): MAE can be a more efficient and faster method for the initial extraction of limonoids from the plant material compared to traditional maceration or Soxhlet extraction.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Throughput | Resolution | Scalability |
| MPLC | Liquid chromatography under moderate pressure | High | High | Good |
| Conventional Column Chromatography | Adsorption chromatography under gravity | Low | Moderate | Good |
| Solvent Precipitation | Differential solubility | High | Low | Excellent |
| Preparative HPLC | High-pressure liquid chromatography | Low | Very High | Limited |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the isolation and purification of this compound.
It is important to note that while a specific signaling pathway for this compound is not detailed in the provided search results, limonoids as a class are known to interact with various cellular pathways. For instance, some neem limonoids have been shown to induce apoptosis in cancer cells. A generalized diagram of an apoptotic signaling pathway is provided below for illustrative purposes.
Caption: Generalized apoptotic signaling pathway potentially modulated by limonoids.
References
- 1. Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation | Semantic Scholar [semanticscholar.org]
Evaluating the Selectivity of 1-Deacetylnimbolinin B Against Fungal Strains: A Comparative Guide
Absence of specific data on the antifungal activity of 1-Deacetylnimbolinin B prevents a comparative analysis of its selectivity against different fungal strains. Extensive searches for quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against common fungal pathogens have yielded no specific results. While research on limonoids from the Melia genus, including compounds structurally related to this compound, indicates potential biological activities, specific data on the antifungal profile of this particular compound is not available in the reviewed literature.
This guide, therefore, outlines the established methodologies and frameworks that would be necessary to evaluate the antifungal selectivity of this compound, should such data become available. It is intended to serve as a template for researchers, scientists, and drug development professionals to design and interpret experiments aimed at characterizing the antifungal properties of this and other novel compounds.
Data Presentation: A Template for Comparison
To effectively evaluate the selectivity of an antifungal agent, a clear and structured presentation of quantitative data is essential. The following table format is recommended for summarizing MIC values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antifungal Activity of this compound (Hypothetical Data)
| Fungal Strain | Compound | MIC (µg/mL) |
| Candida albicans | This compound | Data Not Available |
| Amphotericin B | Reference Value | |
| Aspergillus fumigatus | This compound | Data Not Available |
| Voriconazole | Reference Value | |
| Cryptococcus neoformans | This compound | Data Not Available |
| Fluconazole | Reference Value | |
| Trichophyton rubrum | This compound | Data Not Available |
| Terbinafine | Reference Value |
Note: The MIC values for this compound are hypothetical and would need to be determined experimentally. Reference antifungal agents are included for comparison.
Experimental Protocols: Determining Antifungal Selectivity
The following are detailed methodologies for key experiments required to generate the data for a comparative analysis of antifungal selectivity.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the growth of various fungal strains.
Materials:
-
This compound (test compound)
-
Reference antifungal agents (e.g., Amphotericin B, Voriconazole, Fluconazole, Terbinafine)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, Trichophyton rubrum)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity corresponding to a known cell concentration (e.g., 0.5 McFarland standard).
-
Preparation of Drug Dilutions: A serial two-fold dilution of this compound and reference antifungal agents is prepared in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay
To assess the selectivity of the compound, it is crucial to evaluate its toxicity against mammalian cells.
Objective: To determine the cytotoxic effect of this compound on a representative mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum
-
MTT or XTT reagent
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Mammalian cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).
-
Viability Assessment: The viability of the cells is assessed using a colorimetric assay such as MTT or XTT, which measures mitochondrial activity.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Mandatory Visualization
Diagrams are essential for visualizing experimental workflows and biological pathways. The following are examples of diagrams that would be relevant to this guide, created using the DOT language.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Potential mechanisms of action for an antifungal compound.
Safety Operating Guide
Personal protective equipment for handling 1-Deacetylnimbolinin B
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Deacetylnimbolinin B is not publicly available. The following guidance is based on information for similar compounds, such as nimbolinin-type limonoids, and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound as a substance with unknown toxicity and to handle it with the utmost care in a controlled laboratory environment.
This compound is a nimbolinin-type limonoid, a class of compounds known for their biological activities, including cytotoxic properties.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the cytotoxic potential of similar limonoids, a comprehensive approach to PPE is required. The following table summarizes the recommended PPE for handling this compound.
| Task | Required PPE | Specifications and Best Practices |
| Handling solid compound (weighing, preparing solutions) | - Double Chemo Gloves- Lab Coat (disposable, fluid-resistant)- Safety Goggles with side shields or Face Shield- N95 Respirator or higher | - Gloves: Wear two pairs of chemotherapy-rated gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed and disposed of before leaving the work area.- Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is recommended. It should be discarded after use.- Eye Protection: Use chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards. A face shield provides an additional layer of protection.[2]- Respiratory Protection: An N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used to prevent inhalation of fine particles.[3][4] |
| Handling solutions of the compound | - Double Chemo Gloves- Lab Coat (disposable, fluid-resistant)- Safety Goggles or Face Shield | - Gloves: Follow the same double-gloving procedure as for handling the solid compound.- Lab Coat: A fluid-resistant lab coat is essential to protect against splashes.- Eye Protection: Safety goggles or a face shield are mandatory to prevent splashes to the eyes. |
| Administering the compound (in vitro/in vivo) | - Double Chemo Gloves- Lab Coat (disposable, fluid-resistant)- Safety Goggles or Face Shield | - Follow the same PPE recommendations as for handling solutions. Additional institutional guidelines for animal handling or cell culture work must also be followed. |
| Cleaning and Decontamination | - Double Chemo Gloves- Lab Coat (disposable, fluid-resistant)- Safety Goggles or Face Shield | - All surfaces and equipment should be decontaminated after use. Disposable materials should be used for cleaning whenever possible. |
Operational Plan: Handling and Disposal
Engineering Controls:
-
Ventilation: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signs.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by lining it with absorbent, plastic-backed pads to contain any spills.
-
Weighing: Weigh the solid compound in a fume hood. Use disposable weigh boats.
-
Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, follow your institution's emergency procedures.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces after use. A suitable decontamination solution should be identified based on the compound's reactivity (consult your institution's safety office).
Disposal Plan:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, lab coats, weigh boats, absorbent pads) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled hazardous liquid waste container. Do not pour any waste down the drain.
-
Disposal Method: All waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for selecting and using PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
